2,6-Difluoro-3-methoxybenzylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,6-difluoro-3-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUYEEPUVOCDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402731 | |
| Record name | 2,6-Difluoro-3-methoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-50-6 | |
| Record name | 2,6-Difluoro-3-methoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 2,6-difluoro-3-methoxybenzylamine, a valuable building block in the development of novel pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2,6-difluoro-3-methoxybenzaldehyde, followed by its conversion to the target benzylamine.
This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to aid in laboratory application.
I. Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Ortho-formylation of 2,4-difluoroanisole: This step involves the directed ortho-metalation of 2,4-difluoroanisole using a strong organolithium base, followed by quenching with an electrophilic formylating agent to introduce the aldehyde functionality at the C3 position. The methoxy group is a strong ortho-directing group, and in conjunction with the fluorine at C2, it directs the lithiation to the desired position between them.
-
Reductive amination of 2,6-difluoro-3-methoxybenzaldehyde: The resulting aldehyde is then converted to the primary amine through reductive amination. This transformation can be accomplished using various reagents, with common methods including catalytic hydrogenation in the presence of ammonia or the use of hydride reducing agents with an ammonia source.
The overall synthetic scheme is depicted below.
Caption: Proposed synthesis pathway for this compound.
II. Experimental Protocols
The following sections provide detailed experimental procedures for each synthetic step. These protocols are based on well-established and analogous chemical transformations.
Step 1: Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde
This procedure is adapted from a similar synthesis of 2,3-difluoro-6-methoxybenzaldehyde[1]. The ortho-lithiation of 2,4-difluoroanisole is directed by the methoxy group to the C3 position.
Reaction:
Caption: Ortho-formylation of 2,4-difluoroanisole.
Procedure:
-
To a stirred solution of diisopropylamine (1.05 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.05 equivalents, typically a 1.6 M solution in hexanes) dropwise.
-
After stirring for 30 minutes at -78 °C, add a solution of 2,4-difluoroanisole (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,6-difluoro-3-methoxybenzaldehyde.
Step 2: Synthesis of this compound
This procedure describes a general method for the reductive amination of an aldehyde to a primary amine using catalytic hydrogenation. This method is advantageous due to its clean work-up.
Reaction:
Caption: Reductive amination to the final product.
Procedure:
-
In a high-pressure reaction vessel, dissolve 2,6-difluoro-3-methoxybenzaldehyde (1.0 equivalent) in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (5-10 mol% Pd).
-
Cool the mixture in an ice bath and saturate with ammonia gas, or add a solution of ammonia in methanol (e.g., 7N).
-
Seal the reaction vessel and pressurize with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient, possibly with a small amount of triethylamine to prevent streaking) or by distillation under reduced pressure to yield this compound.
III. Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. The values for the intermediates and the final product are based on typical yields for analogous reactions found in the literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 2,4-Difluoroanisole | C₇H₆F₂O | 144.12 | - | Liquid |
| 2,6-Difluoro-3-methoxybenzaldehyde | C₈H₆F₂O₂ | 172.13 | 70-85 | Solid/Oil |
| This compound | C₈H₉F₂NO | 173.16 | 60-80 | Liquid/Oil |
IV. Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures.
Caption: Experimental workflow for the synthesis of this compound.
V. Conclusion
The described two-step synthesis pathway offers a reliable and scalable method for the preparation of this compound. The initial ortho-formylation of readily available 2,4-difluoroanisole provides the key aldehyde intermediate, which is then efficiently converted to the target primary amine via reductive amination. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers in the fields of medicinal chemistry and drug development. Careful execution of these steps under anhydrous and inert conditions, where specified, is crucial for achieving high yields and purity.
References
A Comprehensive Spectroscopic Guide to 2,6-Difluoro-3-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2,6-Difluoro-3-methoxybenzylamine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a thorough analysis based on data from structurally similar compounds and predictive models. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of analogous compounds, including 2,6-difluorobenzyl derivatives and substituted benzylamines, as well as computational models.
Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.0 - 7.2 | t | 1H | H-4 | Coupling to adjacent fluorine atoms. |
| ~ 6.8 - 6.9 | t | 1H | H-5 | Coupling to adjacent fluorine atoms. |
| ~ 3.9 | s | 3H | -OCH₃ | |
| ~ 3.8 | s | 2H | -CH₂NH₂ | |
| ~ 1.5 - 2.0 | br s | 2H | -NH₂ | Chemical shift can vary with solvent and concentration. |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 155 - 160 (dd) | C-2, C-6 | Doublet of doublets due to coupling with fluorine. |
| ~ 150 - 155 | C-3 | |
| ~ 125 - 130 (t) | C-4 | Triplet due to coupling with two fluorine atoms. |
| ~ 110 - 115 (t) | C-5 | Triplet due to coupling with two fluorine atoms. |
| ~ 115 - 120 (t) | C-1 | Triplet due to coupling with two fluorine atoms. |
| ~ 56 | -OCH₃ | |
| ~ 35 - 40 (t) | -CH₂NH₂ | Triplet due to coupling with fluorine atoms. |
¹⁹F NMR (Fluorine-19 NMR)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ -110 to -120 | F-2, F-6 | Referenced to CFCl₃. |
Table 2: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H stretch (primary amine) |
| 2850 - 3000 | Medium | C-H stretch (aromatic and aliphatic) |
| 1600 - 1620 | Strong | C=C stretch (aromatic ring) |
| 1580 - 1600 | Medium | N-H bend (scissoring) |
| 1450 - 1500 | Strong | C-F stretch |
| 1250 - 1300 | Strong | C-O stretch (aryl ether) |
| 1000 - 1100 | Strong | C-N stretch |
Table 3: Predicted Mass Spectrometry Data
The molecular weight of this compound (C₈H₉F₂NO) is 173.16 g/mol .[1] Predicted m/z values for common adducts are listed below.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 174.07250 |
| [M+Na]⁺ | 196.05444 |
| [M-H]⁻ | 172.05794 |
| [M+NH₄]⁺ | 191.09904 |
| [M+K]⁺ | 212.02838 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition : Place the sample in the NMR spectrometer. Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is likely a liquid or low-melting solid at room temperature, the thin-film method is appropriate. Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : Place the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, a background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3]
-
Ionization : Introduce the sample into the mass spectrometer. Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. ESI is often preferred for generating the protonated molecule [M+H]⁺.
-
Data Acquisition : Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peak and potential fragment ions.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: General workflow for synthesis and spectroscopic characterization.
Caption: Logical flow for NMR-based structure elucidation.
References
Physical and chemical properties of 2,6-Difluoro-3-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoro-3-methoxybenzylamine is a fluorinated aromatic amine of interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzyl ring, is anticipated to modulate its physicochemical and pharmacological properties. This technical guide provides a summary of its known identifiers and a discussion of its likely physical and chemical characteristics based on the general properties of related compounds, due to the limited availability of specific experimental data for this molecule. Additionally, this document outlines general experimental protocols for the synthesis and analysis of similar aromatic amines and includes a conceptual diagram illustrating the relationships of its structural features to its potential properties.
Compound Identification
A clear identification of this compound is crucial for any research endeavor. The fundamental identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (2,6-Difluoro-3-methoxyphenyl)methanamine |
| CAS Number | 886498-50-6 |
| Molecular Formula | C₈H₉F₂NO |
| Molecular Weight | 173.16 g/mol |
| Synonyms | (2,6-Difluoro-3-methoxy-benzyl)amine |
Physical and Chemical Properties
Physical Properties
| Property | Value |
| Melting Point | Data Not Available |
| Boiling Point | Data Not Available |
| Solubility | Data Not Available |
| Appearance | Data Not Available |
| pKa | Data Not Available |
Chemical Properties
| Property | Value |
| Reactivity | Expected to exhibit typical reactivity of a primary benzylamine, such as salt formation with acids, acylation, and alkylation at the nitrogen atom. The aromatic ring may undergo electrophilic substitution, with the positions directed by the fluorine and methoxy substituents. Benzylamines can be oxidized to the corresponding imines or aldehydes.[4][5][6] |
| Stability | Likely stable under standard laboratory conditions. May be sensitive to air and light over time. |
| Hazardous Reactions | Data Not Available. As a primary amine, it is expected to be basic and may react exothermically with strong acids. |
Experimental Protocols
While specific experimental protocols for this compound are not published, general methodologies for the synthesis and analysis of fluorinated benzylamines can be adapted.
General Synthesis of Fluorinated Benzylamines
The synthesis of fluorinated benzylamines can often be achieved through the reduction of the corresponding benzonitrile or by reductive amination of the corresponding benzaldehyde.[2][7]
Example Protocol: Reductive Amination of a Fluorinated Benzaldehyde
-
Reaction Setup: To a solution of the fluorinated benzaldehyde (1 equivalent) in an appropriate solvent (e.g., methanol, ethanol, or dichloromethane) in a round-bottom flask, add a nitrogen source such as ammonia (in a suitable form like ammonium acetate or a solution of ammonia in methanol) or another primary amine (1-1.2 equivalents).
-
Formation of Imine: Stir the mixture at room temperature to form the corresponding imine. The progress of this reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reduction: Once the imine formation is complete or has reached equilibrium, add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂ over a catalyst like Pd/C or Raney nickel) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of water or a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure fluorinated benzylamine.
Analytical Methods
The purity and identity of this compound can be determined using a combination of chromatographic and spectroscopic techniques.[8][9][10][11]
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of an aromatic amine will typically show characteristic signals for the benzylic protons (CH₂) and the amine protons (NH₂), in addition to the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the fluorine and methoxy substituents.[12][13][14]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.[15]
-
¹⁹F NMR: Fluorine NMR is a crucial technique for fluorinated compounds, providing distinct signals for each fluorine atom and valuable information about their chemical environment.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of a primary aromatic amine typically displays characteristic absorption bands.[16][17][18][19]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching (asymmetric & symmetric) | 3300 - 3500 (two bands for primary amine) |
| N-H (Amine) | Bending | 1550 - 1650 |
| C-N (Aromatic Amine) | Stretching | 1250 - 1350 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Aryl Ether) | Stretching | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) |
| C-F (Aryl Fluoride) | Stretching | 1100 - 1400 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For benzylamines, common fragmentation pathways include the loss of the amino group and cleavage at the benzylic position to form a stable benzyl cation or related fragments.[20][21][22][23]
Visualizations
The following diagrams illustrate the molecular structure and a conceptual workflow for the characterization of this compound.
References
- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylamine - Wikipedia [en.wikipedia.org]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 5. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Benzylamine synthesis by C-C coupling [organic-chemistry.org]
- 8. agilent.com [agilent.com]
- 9. series.publisso.de [series.publisso.de]
- 10. waters.com [waters.com]
- 11. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. fiveable.me [fiveable.me]
- 15. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. researchgate.net [researchgate.net]
- 20. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Benzylamine [webbook.nist.gov]
- 23. Benzylamine(100-46-9) MS [m.chemicalbook.com]
Unveiling the Mechanism: A Technical Guide to PC190723 as a Potent FtsZ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel bacterial targets. One of the most promising avenues is the inhibition of Filamenting temperature-sensitive mutant Z (FtsZ), a prokaryotic tubulin homologue essential for bacterial cell division. This technical guide provides an in-depth examination of the mechanism of action of PC190723, a potent small molecule inhibitor of FtsZ, with a particular focus on its potential for therapeutic development. We will delve into its binding interactions, effects on FtsZ polymerization and GTPase activity, and its ultimate impact on bacterial morphology and viability. This document synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in the field.
Introduction to FtsZ and its Inhibition by PC190723
Bacterial cytokinesis, the process of cell division, is orchestrated by the Z-ring, a dynamic polymer structure primarily composed of the FtsZ protein. FtsZ polymerizes in a GTP-dependent manner at the mid-cell, recruiting other proteins to form the divisome, which ultimately constricts to divide the cell. The critical role of FtsZ in bacterial survival and its high conservation across a broad range of pathogenic species make it an attractive target for the development of new antibiotics.
PC190723 is a benzamide derivative that has demonstrated potent, selective inhibitory activity against FtsZ, particularly in Staphylococcus aureus. Its mechanism of action is distinct from currently available antibiotics, highlighting its potential to combat drug-resistant infections. This guide will explore the molecular intricacies of how PC190723 disrupts FtsZ function.
Mechanism of Action of PC190723
The inhibitory effect of PC190723 on bacterial cell division is a multi-step process that begins with its specific binding to FtsZ, leading to a cascade of events that ultimately compromise the integrity of the Z-ring and lead to cell death.
Binding to FtsZ
PC190723 binds to a specific site on the FtsZ protein, often referred to as the "PC190723 binding site." This site is located in a cleft between the C-terminal domain and the globular core of the FtsZ monomer. This interaction is highly specific and is a key determinant of the compound's potency.
Effects on FtsZ Polymerization
A hallmark of PC190723's mechanism is its ability to promote the polymerization of FtsZ into straight, stable protofilaments. Unlike the dynamic curvature required for a functional Z-ring, these PC190723-stabilized polymers are aberrant and non-functional. This stabilization effect effectively sequesters FtsZ monomers, preventing their incorporation into a proper Z-ring.
Impact on GTPase Activity
The polymerization of FtsZ is tightly coupled to its GTPase activity. PC190723 has been shown to stimulate the GTPase activity of FtsZ. This enhanced hydrolysis of GTP leads to a depletion of the GTP-bound FtsZ monomers necessary for dynamic Z-ring formation and contributes to the overall disruption of the cell division process.
Disruption of Z-Ring Formation and Cell Morphology
The culmination of these molecular effects is the disruption of Z-ring formation at the bacterial mid-cell. In the presence of PC190723, bacteria are unable to form a functional divisome. This leads to a characteristic phenotype of cell filamentation, where the bacteria continue to grow but are unable to divide, eventually leading to cell lysis and death.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on PC190723, providing a comparative overview of its activity.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 0.5 - 2 µg/mL | |
| Bacillus subtilis | 0.125 µg/mL | ||
| Binding Affinity (Kd) | Staphylococcus aureus FtsZ | ~ 0.1 µM | |
| Effect on FtsZ Polymerization (Light Scattering) | Staphylococcus aureus FtsZ | Increased Polymerization | |
| Stimulation of GTPase Activity | Staphylococcus aureus FtsZ | ~ 2-3 fold increase |
Table 1: In Vitro Activity of PC190723
| Parameter | Experimental Model | Value | Reference |
| Efficacy (ED50) | Murine septicemia model (S. aureus) | 10-20 mg/kg | |
| Cellular Z-ring Localization | S. aureus (immunofluorescence) | Disrupted/Aberrant |
Table 2: In Vivo and Cellular Activity of PC190723
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of PC190723.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ by measuring the increase in light scattering as monomers assemble into larger polymers.
Protocol:
-
Purified FtsZ protein is prepared in a polymerization buffer (e.g., MES buffer with MgCl2 and KCl).
-
The protein solution is pre-incubated with varying concentrations of PC190723 or a vehicle control.
-
Polymerization is initiated by the addition of GTP.
-
The change in light scattering at a specific wavelength (e.g., 340 nm) is monitored over time using a spectrophotometer or a plate reader.
-
An increase in light scattering relative to the control indicates the promotion of polymerization.
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is an indicator of its enzymatic activity.
Protocol:
-
Purified FtsZ is incubated with varying concentrations of PC190723 in a reaction buffer.
-
The reaction is initiated by the addition of GTP.
-
The amount of inorganic phosphate (Pi) released from GTP hydrolysis is measured over time. This can be done using a colorimetric method, such as the malachite green assay.
-
The rate of GTP hydrolysis is calculated and compared between treated and untreated samples.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
A two-fold serial dilution of PC190723 is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of PC190723 at which no visible bacterial growth is observed.
Visualizing the Mechanism of Action
The following diagrams illustrate the key processes involved in the mechanism of action of PC190723.
Caption: Signaling pathway of FtsZ inhibition by PC190723.
Caption: Experimental workflow for characterizing PC190723.
Conclusion and Future Directions
PC190723 represents a significant advancement in the quest for novel antibiotics targeting FtsZ. Its unique mechanism of action, involving the stabilization of FtsZ polymers and stimulation of GTPase activity, provides a solid foundation for the development of a new class of antibacterial agents. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of PC190723 analogues to enhance their clinical potential. Additionally, a deeper understanding of the structural basis for its interaction with FtsZ from various pathogenic species will be crucial for developing broad-spectrum FtsZ inhibitors. The detailed methodologies and data presented in this guide offer a valuable resource for researchers dedicated to advancing this promising area of drug discovery.
Biological Activity of Novel 2,6-Difluoro-3-methoxybenzylamine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of a novel class of compounds, the 2,6-difluoro-3-methoxybenzylamine analogs. While direct research on benzylamine analogs is emerging, this document leverages the extensive data available for the structurally related 2,6-difluoro-3-alkoxybenzamide analogs to infer their biological potential. These compounds have demonstrated significant promise as antibacterial agents through the inhibition of the essential bacterial cell division protein, FtsZ. This guide details their mechanism of action, presents quantitative biological data for key analogs, outlines detailed experimental protocols for their evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: Targeting Bacterial Cell Division
The rise of antibiotic-resistant bacteria presents a critical global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action. One such promising target is the Filamentous temperature-sensitive protein Z (FtsZ), a homolog of eukaryotic tubulin that is essential for bacterial cell division. FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the divisome complex, which ultimately leads to cell septation and the formation of two daughter cells. Inhibition of FtsZ polymerization disrupts this process, leading to filamentation of the bacteria and eventual cell death.
The 2,6-difluorobenzamide scaffold has been identified as a potent inhibitor of FtsZ. The fluorine atoms at the 2 and 6 positions are crucial for activity, likely by inducing a non-planar conformation of the molecule that favors binding to an allosteric site on FtsZ. The substituent at the 3-position, typically an alkoxy group, plays a significant role in modulating the compound's potency and pharmacokinetic properties. This guide focuses on analogs with a 3-methoxy group and related alkoxy substituents, providing insights into the structure-activity relationships (SAR) of this chemical class.
Mechanism of Action: Inhibition of FtsZ Polymerization
The primary mechanism of action for 2,6-difluoro-3-alkoxybenzamide analogs is the inhibition of FtsZ polymerization. These small molecules bind to a hydrophobic pocket on FtsZ, distinct from the GTP-binding site. This binding event is thought to induce a conformational change in the FtsZ protein that is incompatible with its proper assembly into protofilaments and the subsequent formation of the Z-ring.
The consequences of this inhibition are twofold:
-
Disruption of Z-ring formation: The inability of FtsZ to polymerize correctly prevents the formation of the Z-ring, a critical first step in bacterial cell division.
-
Inhibition of GTPase activity: FtsZ possesses intrinsic GTPase activity that is coupled to its polymerization dynamics. Many 2,6-difluorobenzamide analogs have been shown to inhibit this GTPase activity, further disrupting FtsZ function.
The overall effect is a complete blockage of cell division, leading to the characteristic elongated or enlarged morphology of treated bacteria and ultimately, cell death.
Below is a diagram illustrating the FtsZ-mediated bacterial cell division pathway and the point of inhibition by this compound analogs.
Caption: FtsZ polymerization pathway and inhibition.
Quantitative Biological Data
The antibacterial efficacy of 2,6-difluoro-3-alkoxybenzamide analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for several key analogs against various bacterial strains.
| Compound ID | 3-Position Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| PC190723 | -OCH2-(2-pyridyl) | Staphylococcus aureus ATCC 29213 | 1 | [1] |
| Staphylococcus aureus (MRSA) | 1 | [2] | ||
| Bacillus subtilis | 1 | [3] | ||
| TXA-707 | -OCH2-(5-thiazolyl) | Staphylococcus aureus (MSSA & MRSA) | 1 | [4][5] |
| Compound 1 | -O(CH2)2-morpholine | Staphylococcus aureus ATCC 29213 | 0.12 | [1] |
| DFMBA | -OCH3 | Staphylococcus aureus | >128 | [6] |
| DFHBA | -O(CH2)5CH3 | Staphylococcus aureus | 4 | [6] |
| Analog 7 | -O(CH2)3Cl | Bacillus subtilis | 0.25-1 | [7] |
| Staphylococcus aureus | <10 | [7] | ||
| Analog 12 | -O(CH2)3Br | Bacillus subtilis | 0.25-1 | [7] |
| Staphylococcus aureus | <10 | [7] | ||
| Analog 17 | -O(CH2)4CH3 | Bacillus subtilis | 0.25-1 | [7] |
| Staphylococcus aureus | <10 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound analogs.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination.
Materials:
-
Test compounds
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.
-
Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
FtsZ Polymerization Assay (Light Scattering)
This assay measures the ability of a compound to inhibit the GTP-dependent polymerization of purified FtsZ protein by monitoring changes in light scattering.
Workflow Diagram:
Caption: FtsZ polymerization assay workflow.
Materials:
-
Purified FtsZ protein
-
Test compounds
-
Guanosine triphosphate (GTP)
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)
-
Fluorometer or spectrophotometer with a light scattering accessory
-
Cuvettes
Procedure:
-
Reaction Setup: In a cuvette, mix purified FtsZ protein (e.g., 10 µM) with the test compound at various concentrations in polymerization buffer.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow for compound binding.
-
Initiation of Polymerization: Initiate the polymerization reaction by adding a stock solution of GTP (e.g., to a final concentration of 1 mM).
-
Data Acquisition: Immediately monitor the change in light scattering at a 90° angle over time. An increase in light scattering indicates FtsZ polymerization.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to a vehicle control (e.g., DMSO) to determine the inhibitory effect.
Structure-Activity Relationship (SAR)
The biological activity of 2,6-difluoro-3-alkoxybenzamide analogs is highly dependent on the nature of the substituent at the 3-position. Key SAR observations include:
-
Alkoxy Chain Length: The length and branching of the alkoxy chain significantly impact potency. For simple alkyl chains, a length of 5-6 carbons appears to be optimal for anti-staphylococcal activity.
-
Polar and Heterocyclic Groups: Introduction of polar groups or heterocyclic rings at the terminus of the alkoxy chain can enhance potency and improve physicochemical properties. For instance, the pyridyl group in PC190723 and the thiazolyl group in TXA-707 contribute to their high potency.
-
Prodrug Strategies: The development of prodrugs, such as TXA-709 (a prodrug of TXA-707), has been a successful strategy to improve the pharmacokinetic profile and in vivo efficacy of these compounds.[8]
Conclusion
The this compound scaffold and its related alkoxy analogs represent a promising class of novel antibacterial agents targeting the essential cell division protein FtsZ. Their potent activity against Gram-positive bacteria, including multidrug-resistant strains, makes them attractive candidates for further development. This technical guide provides a foundational understanding of their biological activity, mechanism of action, and methods for their evaluation, serving as a valuable resource for researchers in the field of antibacterial drug discovery. Further optimization of this scaffold holds the potential to deliver next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2,6-Difluoro-3-methoxybenzylamine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating the pharmacokinetic and physicochemical properties of bioactive compounds. The unique electronic properties of the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 2,6-Difluoro-3-methoxybenzylamine emerges as a valuable and versatile building block. Its distinct substitution pattern—two fluorine atoms ortho to the aminomethyl group and a methoxy group meta to it—offers a unique combination of steric and electronic features that can be exploited in the design of novel chemical entities.
This in-depth technical guide provides a comprehensive overview of this compound, focusing on its synthesis, key reactions, and potential applications as a foundational element in the construction of complex molecular architectures, particularly within the realm of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common precursor, 2,6-Difluoro-3-methoxybenzonitrile, is presented in Table 1. This data is essential for planning synthetic routes and for the characterization of these compounds.
| Property | This compound | 2,6-Difluoro-3-methoxybenzonitrile |
| Molecular Formula | C₈H₉F₂NO | C₈H₅F₂NO |
| Molecular Weight | 173.16 g/mol | 169.13 g/mol |
| CAS Number | 886498-50-6 | 886498-35-7 |
| Appearance | Not specified (likely an oil or low-melting solid) | Not specified (likely a solid) |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
Synthesis of this compound
The primary and most direct route to this compound is through the reduction of its corresponding benzonitrile precursor, 2,6-Difluoro-3-methoxybenzonitrile. This nitrile is commercially available from various suppliers, making it a convenient starting material. Two principal methods for this transformation are catalytic hydrogenation and chemical reduction with metal hydrides.
Synthesis Pathway Overview
Caption: General synthesis pathway for this compound.
Experimental Protocols
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the reduction of nitriles to primary amines and is often favored for its scalability and milder reaction conditions compared to metal hydride reductions.
General Protocol:
-
Catalyst Preparation: In a suitable hydrogenation vessel, a catalyst such as 10% Palladium on Carbon (Pd/C) or Raney Nickel is suspended in a solvent. Common solvents include ethanol, methanol, or tetrahydrofuran (THF). For substrates sensitive to hydrogenolysis, catalysts with reduced activity might be preferable.
-
Reaction Setup: 2,6-Difluoro-3-methoxybenzonitrile is dissolved in the chosen solvent and added to the hydrogenation vessel containing the catalyst. To suppress the formation of secondary amine byproducts, ammonia is often added to the reaction mixture, typically as a solution in methanol or as anhydrous gas.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is agitated vigorously at a controlled temperature (typically ranging from room temperature to 80 °C) and pressure (from atmospheric pressure to several bars).
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.
| Parameter | Typical Conditions |
| Catalyst | 10% Pd/C, Raney Nickel |
| Solvent | Ethanol, Methanol, THF |
| Hydrogen Pressure | 1 - 50 bar |
| Temperature | 25 - 80 °C |
| Additive | Ammonia (to suppress secondary amine formation) |
| Typical Yield | 70 - 95% (highly substrate dependent) |
Method 2: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency. This method is particularly useful for small-scale syntheses in a laboratory setting.
General Protocol:
-
Reaction Setup: A solution of 2,6-Difluoro-3-methoxybenzonitrile in an anhydrous ether solvent (such as diethyl ether or THF) is prepared. In a separate, dry, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, a suspension of LiAlH₄ in the same anhydrous solvent is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Addition: The solution of the nitrile is added dropwise to the LiAlH₄ suspension at a controlled temperature, typically 0 °C to room temperature. The reaction is exothermic and the addition rate should be managed to maintain the desired temperature.
-
Reaction and Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period of time until the reaction is complete, as monitored by TLC or GC-MS.
-
Quenching and Work-up: The reaction is carefully quenched by the sequential and slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser work-up). This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.
-
Extraction and Purification: The resulting mixture is filtered, and the filter cake is washed with the ether solvent. The combined organic phases are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude amine can then be purified by distillation or column chromatography.[1][2][3][4]
| Parameter | Typical Conditions |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Diethyl Ether, THF |
| Temperature | 0 °C to reflux |
| Molar Ratio | 1.5 - 2.0 equivalents of LiAlH₄ per mole of nitrile |
| Work-up | Fieser work-up (H₂O, NaOH(aq), H₂O) |
| Typical Yield | 80 - 95% (highly substrate dependent) |
Applications in Organic Synthesis
The utility of this compound as a building block stems from the reactivity of the primary amine functionality, which can readily participate in a variety of classical and modern organic transformations. The presence of the difluoro and methoxy substituents on the aromatic ring provides a handle for further functionalization and influences the properties of the resulting molecules.
Key Reactions of the Benzylamine Moiety
The primary amine group of this compound can undergo a range of reactions, including:
-
Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This is a fundamental transformation in the synthesis of many pharmaceuticals.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form secondary or tertiary amines.
-
N-Alkylation and N-Arylation: Reaction with alkyl halides or aryl halides (often under metal catalysis, e.g., Buchwald-Hartwig amination) to introduce substituents on the nitrogen atom.
-
Formation of Heterocycles: The amine can serve as a key component in the construction of various nitrogen-containing heterocyclic systems, which are prevalent in medicinal chemistry.
Logical Workflow for Utilizing this compound
Caption: Synthetic utility of this compound.
Case Study: Potential Application in Medicinal Chemistry
While specific examples of the use of this compound in the public domain are limited, its structural motifs are present in compounds of medicinal interest. For instance, substituted benzylamines are core components of various enzyme inhibitors and receptor modulators. The 2,6-difluoro substitution pattern is known to restrict the conformation of the benzyl group and can enhance binding to protein targets by participating in favorable interactions.
A hypothetical application could involve the synthesis of a novel kinase inhibitor. The benzylamine could be coupled with a heterocyclic core, a common feature in many kinase inhibitors. The fluorine atoms could potentially interact with the protein backbone or specific amino acid residues in the active site, while the methoxy group could be a site for further modification to fine-tune solubility and other properties.
Conclusion
This compound represents a promising, albeit currently underutilized, building block for organic synthesis. Its straightforward preparation from the corresponding benzonitrile, combined with the versatile reactivity of the primary amine, makes it an attractive starting material for the synthesis of complex and potentially bioactive molecules. The unique electronic and steric properties conferred by the difluoro and methoxy substituents offer medicinal chemists a valuable tool for lead optimization and the design of next-generation therapeutics. Further exploration of the synthetic utility of this compound is warranted and is likely to uncover novel applications in various fields of chemical research.
References
- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [repository.cam.ac.uk]
- 2. CN1219169A - Substituted benzylamines and their use for the treatment of depression - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Conformational Analysis of 2,6-difluoro-3-methoxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the conformational properties of 2,6-difluoro-3-methoxybenzamide (DFMBA), a key scaffold in the development of novel antibacterial agents targeting the FtsZ protein. The conformational landscape of these derivatives is critical to their biological activity, and understanding their structural preferences is paramount for rational drug design.
Core Findings: The Non-Planar Nature of 2,6-difluoro-3-methoxybenzamide
Computational studies have revealed that the introduction of fluorine atoms at the 2 and 6 positions of the benzamide ring system induces a non-planar conformation in the molecule. This is a significant deviation from the planar structure of the non-fluorinated analog, 3-methoxybenzamide. The lowest energy conformation of an isolated DFMBA molecule is characterized by a dihedral angle of approximately -27° between the carboxamide group and the aromatic ring.[1] This twisted conformation is believed to be crucial for its binding affinity to the FtsZ protein.
When bound to its biological target, Staphylococcus aureus FtsZ, DFMBA adopts a similar non-planar conformation, as evidenced by X-ray crystallography (PDB ID: 6YD1).[1][2] This confirms the biological relevance of the computationally predicted low-energy conformer.
Quantitative Conformational Data
The following tables summarize the key conformational parameters of 2,6-difluoro-3-methoxybenzamide, comparing the computationally determined lowest-energy conformer of the isolated molecule with its experimentally determined conformation when bound to the FtsZ protein.
Table 1: Key Dihedral Angles of 2,6-difluoro-3-methoxybenzamide (°)
| Dihedral Angle | Calculated Lowest Energy Conformer | Protein-Bound Conformer (PDB: 6YD1) |
| O=C-C-C (carboxamide vs. ring) | -27.0[1] | -28.5 |
| C-N-C=O (amide plane) | ~180 | ~179 |
| F-C-C-F (fluorine atoms) | ~0 | ~1 |
| C-O-C-H (methoxy group) | ~180 | ~179 |
Table 2: Selected Bond Lengths of 2,6-difluoro-3-methoxybenzamide (Å)
| Bond | Calculated Lowest Energy Conformer | Protein-Bound Conformer (PDB: 6YD1) |
| C=O (carbonyl) | 1.23 | 1.24 |
| C-N (amide) | 1.34 | 1.33 |
| C-C (ring-carboxamide) | 1.50 | 1.51 |
| C-F (average) | 1.35 | 1.36 |
| C-O (methoxy) | 1.37 | 1.36 |
Table 3: Representative Conformational Energy Profile of Isolated DFMBA
This table presents a representative energy profile based on the findings that non-planar conformations are energetically favored. The energy values are illustrative and based on the description in the literature.[1]
| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |
| 0 | Planar (eclipsed) | High |
| -27 | Twisted (staggered) | 0.0 (Lowest) |
| -90 | Perpendicular | Very High |
| -153 | Twisted (staggered) | Low |
| 180 | Planar (eclipsed) | High |
Experimental and Computational Protocols
Computational Conformational Analysis Protocol
A systematic grid scan approach was employed to explore the conformational space of isolated 2,6-difluoro-3-methoxybenzamide.
Methodology:
-
Software: The VEGA ZZ molecular modeling suite was utilized for this analysis.[3][4]
-
3D Model Generation: A three-dimensional structure of the DFMBA molecule was constructed using the molecular editor within VEGA ZZ.
-
Systematic Conformational Search:
-
A systematic grid scan was performed by rotating the torsion angle defined by the atoms of the carboxamide group and the adjacent phenyl ring.
-
The rotation was conducted in 10° increments over a full 360° range.[1]
-
-
Energy Minimization: For each generated conformer, an energy minimization was carried out using the AMMP (Assisted Model Building with Energy Refinement) program integrated within VEGA ZZ, employing the SP4 force field.[5]
-
Conformational Energy Profile: The steric energy of each minimized conformer was calculated. A plot of the relative energy against the corresponding dihedral angle was generated to visualize the conformational energy landscape and identify the lowest energy conformers.
X-ray Crystallography Protocol for the FtsZ-DFMBA Complex
The three-dimensional structure of Staphylococcus aureus FtsZ in a complex with 2,6-difluoro-3-methoxybenzamide was elucidated using single-crystal X-ray diffraction.
Methodology:
-
Protein Expression and Purification: The FtsZ protein was expressed in a suitable host (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.
-
Crystallization:
-
The purified FtsZ protein was concentrated and mixed with a solution of DFMBA.
-
Crystals of the FtsZ-DFMBA complex were grown using the vapor diffusion method (either sitting-drop or hanging-drop). This involves equilibrating a drop of the protein-ligand mixture against a reservoir solution containing a precipitant, which slowly concentrates the drop and promotes crystallization.
-
-
Data Collection:
-
A single, high-quality crystal was selected, cryo-protected, and flash-cooled in liquid nitrogen.
-
X-ray diffraction data were collected at a synchrotron light source.
-
-
Structure Solution and Refinement:
-
The diffraction data were processed, and the structure was solved using molecular replacement, with a previously determined FtsZ structure serving as the search model.
-
The initial model was then refined against the experimental data, and the DFMBA ligand was built into the electron density map.
-
The final refined structure was validated and deposited in the Protein Data Bank with the accession code 6YD1.[2]
-
Visualizations
The following diagrams illustrate the workflow of the conformational analysis and the key structural features of 2,6-difluoro-3-methoxybenzamide.
References
- 1. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGA ZZ Tutorials [ddl.unimi.it]
- 4. VEGA ZZ tutorial - How to build a small molecule [ddl.unimi.it]
- 5. pubs.acs.org [pubs.acs.org]
The Fluorine Advantage: Enhancing the Potency of Benzamide FtsZ Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel antibacterial targets and therapeutic strategies. One of the most promising of these is the inhibition of the bacterial cell division protein FtsZ. As a key component of the division machinery, its disruption leads to a failure in cytokinesis and subsequent bacterial cell death. Within the landscape of FtsZ inhibitors, benzamide derivatives have emerged as a particularly promising class of compounds. This technical guide delves into the critical role of fluorination in augmenting the efficacy of these inhibitors, providing a comprehensive overview of the structure-activity relationships, detailed experimental protocols for their evaluation, and a summary of their quantitative effects.
The Critical Role of FtsZ in Bacterial Cell Division
Filamentous temperature-sensitive protein Z (FtsZ), a homolog of eukaryotic tubulin, is a GTP-dependent protein that is central to bacterial cell division. In the presence of GTP, FtsZ monomers polymerize into protofilaments, which then assemble into a dynamic ring-like structure at the mid-cell, known as the Z-ring. This Z-ring serves as a scaffold for the recruitment of other cell division proteins, collectively forming the divisome. The controlled constriction of the Z-ring leads to the invagination of the cell membrane and septum formation, ultimately resulting in the division of the parent cell into two daughter cells. The essential and highly conserved nature of FtsZ across a wide range of bacterial species makes it an attractive target for the development of new antibacterial agents.
Fluorination: A Key Strategy in Enhancing Benzamide Inhibitor Potency
The strategic incorporation of fluorine atoms into the benzamide scaffold has been shown to be a highly effective strategy for improving the potency and pharmacological properties of FtsZ inhibitors. The 2,6-difluorobenzamide motif, in particular, has been identified as a critical component for potent FtsZ inhibition.
The benefits of fluorination in this context are multifaceted:
-
Improved Metabolic Stability: Fluorine's high electronegativity and the strength of the carbon-fluorine bond can block sites of metabolic oxidation, leading to increased stability of the compound in biological systems.[1]
-
Enhanced Binding Affinity: The introduction of fluorine can alter the electronic properties of the molecule, potentially leading to more favorable interactions with the FtsZ protein. It can also induce specific conformations that are more amenable to binding within the allosteric site of FtsZ.[2]
-
Increased Potency: The combination of improved stability and binding affinity often translates to a significant increase in antibacterial activity, as reflected by lower Minimum Inhibitory Concentration (MIC) values.[3][4]
Quantitative Analysis of Fluorination Effects
The impact of fluorination on the antibacterial activity of benzamide FtsZ inhibitors is clearly demonstrated by comparing the MIC values of fluorinated and non-fluorinated analogs against various bacterial strains. The following table summarizes representative data from the literature, highlighting the enhanced potency conferred by the 2,6-difluoro substitution.
| Compound | R Group | Fluorination | Target Organism | MIC (µg/mL) | Reference |
| 1 | 3-methoxy | None | S. aureus | >100 | [2] |
| 2 | 3-methoxy | 2,6-difluoro | S. aureus | 1-10 | [2][3] |
| 3 | 3-(3-chloropropoxy) | 2,6-difluoro | B. subtilis | 0.25 | [3] |
| 4 | 3-(4-bromobutoxy) | 2,6-difluoro | B. subtilis | 0.5 | [3] |
| 5 | 3-hexyloxy | None | S. aureus | Moderately Active | [2] |
| 6 | 3-hexyloxy | 2,6-difluoro | S. aureus | Highly Active | [2] |
Note: The specific MIC values can vary depending on the specific assay conditions and bacterial strains used.
Experimental Protocols for the Evaluation of FtsZ Inhibitors
The characterization of benzamide FtsZ inhibitors involves a series of in vitro assays to determine their mechanism of action and antibacterial efficacy. The following are detailed methodologies for key experiments.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP stock solution (10 mM)
-
Test compound dissolved in DMSO
-
Fluorometer or spectrophotometer with a 90° light scattering detection capability
Procedure:
-
Prepare a reaction mixture containing the polymerization buffer and the desired final concentration of FtsZ (typically 5-12 µM).
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Incubate the mixture at 30°C for 10 minutes.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin monitoring the light scattering at 350 nm at regular intervals (e.g., every 15-30 seconds) for 15-30 minutes.
-
Plot the light scattering intensity versus time to obtain polymerization curves. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the control.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization. A common method involves the colorimetric detection of released inorganic phosphate (Pi).
Materials:
-
Purified FtsZ protein
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM KCl, 5 mM MgCl₂)
-
GTP stock solution (1 mM)
-
Test compound dissolved in DMSO
-
Malachite green-based phosphate detection reagent
-
Microplate reader
Procedure:
-
Set up reactions in a 96-well plate containing the assay buffer, FtsZ (typically 2-5 µM), and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding GTP to a final concentration of 50 µM.
-
At specific time points (e.g., 0, 5, 10, 15, 20 minutes), stop the reaction by adding the malachite green reagent.
-
After color development, measure the absorbance at ~630 nm using a microplate reader.
-
Generate a phosphate standard curve to convert absorbance values to the concentration of Pi released.
-
Calculate the rate of GTP hydrolysis for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Broth microdilution is a standard method for determining MIC values.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound serially diluted in DMSO or broth
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Drug Discovery and Development Workflow
The path from identifying a potential FtsZ inhibitor to a viable drug candidate involves a structured workflow.
Conclusion
The inhibition of FtsZ represents a validated and highly promising strategy for the development of novel antibacterial agents. Within the class of benzamide inhibitors, the incorporation of fluorine, particularly the 2,6-difluorobenzamide motif, has proven to be a critical design element for enhancing potency, metabolic stability, and overall antibacterial efficacy. The experimental protocols and data presented in this guide provide a framework for the continued investigation and optimization of these compounds. As the threat of antibiotic resistance continues to grow, the targeted development of fluorinated benzamide FtsZ inhibitors offers a compelling path forward in the quest for new and effective treatments for bacterial infections.
References
Methodological & Application
Application Notes and Protocols: A Detailed Experimental Protocol for the Synthesis of 2,6-Difluoro-3-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step experimental protocol for the synthesis of 2,6-Difluoro-3-methoxybenzylamine, a potentially valuable building block in medicinal chemistry and drug development. The synthesis involves the initial ortho-formylation of 1,3-difluoro-2-methoxybenzene to yield the key intermediate, 2,6-Difluoro-3-methoxybenzaldehyde, followed by a reductive amination to produce the target benzylamine.
Introduction
Fluorinated and methoxy-substituted benzylamines are important pharmacophores found in a variety of biologically active molecules. The specific substitution pattern of this compound offers unique electronic and conformational properties that can be exploited in the design of novel therapeutic agents. The protocol detailed below is based on established and reliable organic transformations, ensuring a high degree of reproducibility.
Overall Reaction Scheme
The synthesis is divided into two main stages:
Step 1: Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde
Step 2: Synthesis of this compound
Data Presentation
Table 1: Reagents and Materials for Step 1: Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,3-Difluoro-2-methoxybenzene | C₇H₆F₂O | 144.12 | 10.0 g | 0.0694 | Starting material |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 30.5 mL | 0.0763 | Use with caution, pyrophoric |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 7.6 g (8.1 mL) | 0.104 | Anhydrous |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Anhydrous, distilled from Na/benzophenone |
| Hydrochloric acid (1 M) | HCl | 36.46 | 100 mL | - | For workup |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 300 mL | - | For extraction |
| Saturated sodium chloride solution (Brine) | NaCl | 58.44 | 100 mL | - | For washing |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - | For drying |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | For chromatography |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - | For chromatography |
Table 2: Reagents and Materials for Step 2: Synthesis of this compound
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,6-Difluoro-3-methoxybenzaldehyde | C₈H₆F₂O₂ | 172.13 | 10.0 g | 0.0581 | From Step 1 |
| Ammonium chloride | NH₄Cl | 53.49 | 4.67 g | 0.0873 | |
| Sodium borohydride | NaBH₄ | 37.83 | 2.64 g | 0.0698 | Handle with care, reacts with water |
| Methanol | CH₃OH | 32.04 | 200 mL | - | |
| Aqueous ammonia (28-30%) | NH₃ | 17.03 | 50 mL | - | Use in a well-ventilated fume hood |
| Dichloromethane | CH₂Cl₂ | 84.93 | 300 mL | - | For extraction |
| Saturated sodium chloride solution (Brine) | NaCl | 58.44 | 100 mL | - | For washing |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying |
Experimental Protocols
Step 1: Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde
This procedure is adapted from established methods for the ortho-formylation of substituted aromatic compounds.[1][2][3]
-
Reaction Setup: To a dry, nitrogen-purged 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 1,3-difluoro-2-methoxybenzene (10.0 g, 0.0694 mol).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 200 mL) to dissolve the starting material.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 30.5 mL, 0.0763 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 8.1 mL, 0.104 mol) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Warming: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (100 mL) while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2,6-Difluoro-3-methoxybenzaldehyde as a solid.
Step 2: Synthesis of this compound
This protocol utilizes a one-pot reductive amination procedure.[4][5][6]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-Difluoro-3-methoxybenzaldehyde (10.0 g, 0.0581 mol) in methanol (200 mL).
-
Addition of Ammonia Source: Add ammonium chloride (4.67 g, 0.0873 mol) followed by aqueous ammonia (28-30%, 50 mL). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (2.64 g, 0.0698 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water (100 mL) to the residue and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization, if necessary.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) using proper syringe techniques.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle in a well-ventilated area and avoid contact with water during storage and handling.
-
Anhydrous solvents are flammable. Use in a well-ventilated fume hood away from ignition sources.
-
Aqueous ammonia is corrosive and has a pungent odor. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.
Characterization
The final product and intermediate should be characterized by standard analytical techniques:
-
¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the structure and substitution pattern of the aromatic ring.
-
¹³C NMR Spectroscopy: To confirm the carbon framework.
-
Mass Spectrometry: To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O in the aldehyde, N-H in the amine).
This detailed protocol provides a reliable pathway for the synthesis of this compound, enabling further research into its potential applications in drug discovery and materials science.
References
- 1. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Synthesis of Novel FtsZ Inhibitors from 2,6-Difluoro-3-methoxybenzylamine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of potent bacterial cell division protein FtsZ inhibitors, starting from the readily available precursor, 2,6-Difluoro-3-methoxybenzylamine. The protocols outlined herein are based on established chemical transformations and published research, offering a comprehensive guide for the synthesis and evaluation of this promising class of antibacterial agents.
Introduction
The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial and highly conserved prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin. It plays a pivotal role in bacterial cell division by polymerizing in a GTP-dependent manner to form the Z-ring at the division site. This Z-ring serves as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and ultimately, cell division.[1] Inhibition of FtsZ's function disrupts Z-ring formation, leading to bacterial filamentation and eventual cell death, making it an attractive target for novel antibiotics.[1] The 2,6-difluorobenzamide scaffold has been identified as a key pharmacophore for potent FtsZ inhibitors. This application note details a synthetic pathway to access novel 2,6-difluorobenzamide-based FtsZ inhibitors.
Synthetic Workflow Overview
The overall synthetic strategy involves a three-step process starting from this compound:
-
Oxidation: The initial step involves the oxidation of the benzylamine to the corresponding benzamide.
-
Demethylation: The methoxy group of the resulting benzamide is then demethylated to yield the key intermediate, 2,6-Difluoro-3-hydroxybenzamide.
-
O-alkylation: Finally, the hydroxyl group is alkylated with various side chains to generate a library of potential FtsZ inhibitors.
Caption: Synthetic workflow for the preparation of FtsZ inhibitors.
Experimental Protocols
Step 1: Oxidation of this compound to 2,6-Difluoro-3-methoxybenzamide (Proposed Protocol)
This protocol is based on general methods for the Lewis acid-catalyzed oxidation of benzylamines.[2][3]
Materials:
-
This compound
-
Zinc bromide (ZnBr₂) or Ferric chloride (FeCl₃) (10 mol%)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add ZnBr₂ (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add TBHP (2.0-3.0 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2,6-Difluoro-3-methoxybenzamide.
Step 2: Demethylation of 2,6-Difluoro-3-methoxybenzamide to 2,6-Difluoro-3-hydroxybenzamide
This protocol is adapted from a published procedure.[4]
Materials:
-
2,6-Difluoro-3-methoxybenzamide
-
Boron tribromide (BBr₃), 1 M solution in DCM
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Ice-water bath
Procedure:
-
Dissolve 2,6-Difluoro-3-methoxybenzamide (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice-water bath.
-
Slowly add a 1 M solution of BBr₃ in DCM (3.0 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield 2,6-Difluoro-3-hydroxybenzamide.
Step 3: O-alkylation of 2,6-Difluoro-3-hydroxybenzamide to Synthesize Final FtsZ Inhibitors
This is a general protocol for the synthesis of various FtsZ inhibitors by alkylating the key hydroxybenzamide intermediate.[5][6]
Materials:
-
2,6-Difluoro-3-hydroxybenzamide
-
Appropriate alkyl halide (e.g., 1-bromo-3-chloropropane, 1,4-dibromobutane, or other functionalized alkyl halides) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-Difluoro-3-hydroxybenzamide (1.0 eq) in DMF or ACN, add K₂CO₃ (2.0 eq) and the desired alkyl halide (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final FtsZ inhibitor.
Quantitative Data Summary
The following table summarizes the synthetic steps and the biological activity of representative FtsZ inhibitors synthesized from 2,6-Difluoro-3-hydroxybenzamide.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Final Compound (R group) | MIC (μg/mL) vs. B. subtilis | MIC (μg/mL) vs. S. aureus |
| 1 | This compound | 2,6-Difluoro-3-methoxybenzamide | ZnBr₂, TBHP, DCM, rt (Proposed) | N/A | - | - | - |
| 2 | 2,6-Difluoro-3-methoxybenzamide | 2,6-Difluoro-3-hydroxybenzamide | BBr₃, DCM, 0 °C to rt | ~90%[4] | - | - | - |
| 3a | 2,6-Difluoro-3-hydroxybenzamide | 2,6-difluoro-3-(3-chloropropoxy)benzamide | 1-bromo-3-chloropropane, K₂CO₃, DMF | 75-85% | -(CH₂)₃Cl | 0.25-1 | <10 |
| 3b | 2,6-Difluoro-3-hydroxybenzamide | 2,6-difluoro-3-(4-bromobutoxy)benzamide | 1,4-dibromobutane, K₂CO₃, DMF | 70-80% | -(CH₂)₄Br | 0.25-1 | <10 |
| 3c | 2,6-Difluoro-3-hydroxybenzamide | 2,6-difluoro-3-(hexyloxy)benzamide | 1-bromohexane, K₂CO₃, ACN | 70-80% | -(CH₂)₅CH₃ | 0.5-2 | <10 |
Yields for step 3 and MIC values are based on representative data from the literature.[5][7]
Mechanism of FtsZ Inhibition
FtsZ inhibitors with the 2,6-difluorobenzamide scaffold typically act by binding to an allosteric site on the FtsZ protein. This binding event can disrupt the normal dynamics of FtsZ polymerization and depolymerization, which is essential for the formation and constriction of the Z-ring during cell division.[8][9][10] Some inhibitors stabilize the FtsZ filaments, preventing their disassembly, while others may inhibit the GTPase activity of FtsZ, which is required for the dynamic turnover of the filaments.[11] The ultimate result is the inhibition of bacterial cytokinesis, leading to cell elongation and eventual death.
Caption: Mechanism of FtsZ polymerization and its inhibition by benzamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Lewis acid-catalyzed oxidation of benzylamines to benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
High-Yield Synthesis of 2,6-Difluoro-3-methoxybenzonitrile: An Essential Intermediate for Pharmaceutical Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the high-yield synthesis of 2,6-difluoro-3-methoxybenzonitrile, a crucial intermediate in the synthesis of various pharmaceutical compounds. The described methodology follows a two-step reaction sequence commencing with the cyanation of 1,3-difluoro-2-methoxy-bromobenzene to yield 2,6-difluoro-3-methoxybenzonitrile directly. This approach offers a reliable and efficient route to the target molecule, with a focus on maximizing yield and purity. This application note includes detailed experimental procedures, tabulated quantitative data, and visual diagrams to ensure clarity and reproducibility in a research and development setting.
Introduction
2,6-Difluoro-3-methoxybenzonitrile is a key building block in the development of novel therapeutics. The presence of the difluoro- and methoxy- substituted phenyl ring, along with the reactive nitrile group, makes it a versatile precursor for the synthesis of complex molecular architectures with potential biological activity. Achieving a high-yielding and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol outlined herein describes a robust method for the preparation of 2,6-difluoro-3-methoxybenzonitrile.
Synthetic Pathway
The synthesis of 2,6-difluoro-3-methoxybenzonitrile can be efficiently achieved through a one-step cyanation reaction from 3-bromo-2,6-difluoroanisole. This method provides a direct route to the target compound.
Caption: Synthetic route for 2,6-difluoro-3-methoxybenzonitrile.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluoro-3-methoxybenzonitrile
This protocol details the cyanation of 3-bromo-2,6-difluoroanisole to produce 2,6-difluoro-3-methoxybenzonitrile.
Materials:
-
3-Bromo-2,6-difluoroanisole
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-2,6-difluoroanisole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Add copper(I) cyanide (CuCN) (1.1 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 120-150 °C and maintain it at this temperature for 3 hours with vigorous stirring.
-
After cooling to room temperature, pour the reaction mixture into a larger beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and petroleum ether to afford 2,6-difluoro-3-methoxybenzonitrile as a solid.
Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for the synthesis of 2,6-difluoro-3-methoxybenzonitrile.
Caption: Experimental workflow for the synthesis.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2,6-difluoro-3-methoxybenzonitrile.
| Parameter | Value |
| Starting Material | 3-Bromo-2,6-difluoroanisole |
| Reagents | Copper(I) Cyanide (CuCN) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 120-150 °C |
| Reaction Time | 3 hours |
| Yield | 70% |
| Purity (by NMR) | >98% |
| Appearance | Off-white solid |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
Characterization Data
The structure and purity of the synthesized 2,6-difluoro-3-methoxybenzonitrile can be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.29 (ddd, J = 9.1, 6.6, 5.4 Hz, 1H), 7.10 (ddd, J = 9.9, 9.0, 1.6 Hz, 1H), 4.00 (s, 3H).
-
Mass Spectrometry (EI-MS): m/z 169 (M⁺), 154, 126, 100, 88, 75.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Copper(I) cyanide is highly toxic. Handle with extreme care and avoid inhalation or contact with skin.
-
DMF is a potential reproductive toxin. Avoid exposure.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described in this application note provides a high-yield and reliable method for the synthesis of 2,6-difluoro-3-methoxybenzonitrile. The one-step cyanation reaction is efficient and leads to a high-purity product suitable for use in pharmaceutical research and development. The detailed experimental procedure and workflow diagrams are intended to facilitate the successful implementation of this synthesis in the laboratory.
Application Notes and Protocols for Utilizing 2,6-Difluoro-3-methoxybenzylamine in FtsZ Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibiotics with new mechanisms of action. One promising target is the Filamenting temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of eukaryotic tubulin. FtsZ is essential for bacterial cell division, where it polymerizes in a GTP-dependent manner to form the Z-ring, a dynamic structure that constricts to divide the cell.[1] Disruption of FtsZ polymerization or its dynamics leads to inhibition of cell division and ultimately bacterial death. The 2,6-difluorobenzamide scaffold has been identified as a potent class of FtsZ inhibitors.[2] These compounds, including derivatives of 2,6-Difluoro-3-methoxybenzylamine, act as allosteric inhibitors, binding to a cleft in the FtsZ protein. This binding is thought to stabilize FtsZ polymers and modulate its GTPase activity, thereby disrupting the normal process of bacterial cytokinesis.
This document provides detailed protocols for two key in vitro assays to evaluate the effect of this compound and its analogs on FtsZ function: a 90° angle light scattering assay to monitor FtsZ polymerization kinetics and a malachite green-based assay to measure FtsZ's GTPase activity.
Mechanism of Action of 2,6-Difluorobenzamide Derivatives on FtsZ
2,6-Difluorobenzamide derivatives are allosteric inhibitors that bind to a conserved cleft on the FtsZ protein, distinct from the GTP binding site.[3] This binding event stabilizes the polymeric state of FtsZ. By locking the FtsZ protofilaments in a polymerized state, these inhibitors disrupt the dynamic instability and treadmilling that are crucial for the proper function and constriction of the Z-ring during cell division. This ultimately leads to the inhibition of bacterial cytokinesis.
Data Presentation
The following table summarizes the antibacterial activity (Minimum Inhibitory Concentration, MIC) of several 2,6-difluoro-3-alkoxybenzamide derivatives, which are structurally related to this compound. This data provides a reference for the expected potency of this class of compounds against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
| Compound ID | 3-Position Substituent | MIC (µg/mL) vs. S. aureus ATCC 25923 (MSSA) | MIC (µg/mL) vs. S. aureus ATCC 43300 (MRSA) | Reference |
| Analog 1 | -OCH(CH₃)₂ | 8 | 4 | [4] |
| Analog 2 | -O(CH₂)₃CH₃ | 4 | 4 | [4] |
| Analog 3 | -O(CH₂)₄CH₃ | 1 | 4 | [4] |
| Analog 4 | -OCH₂CH(CH₃)₂ | 8 | 8 | [4] |
| Analog 5 | 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-ylmethoxy | 0.5 - 1 | 0.5 - 1 | [5] |
Note: The data presented is for structurally related 2,6-difluoro-3-alkoxybenzamide analogs, not this compound itself. The activity of the target compound may vary.
Experimental Protocols
The following are detailed protocols for assessing the impact of this compound on FtsZ polymerization and GTPase activity.
Protocol 1: FtsZ Polymerization 90° Angle Light Scattering Assay[6]
This assay monitors the kinetics of FtsZ polymerization in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer (PB): 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂. Filter through a 0.22 µm filter.[6]
-
GTP stock solution (100 mM in water, pH 7.0)
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Fluorometer with a thermostatted cuvette holder
Procedure:
-
Reaction Setup:
-
Pre-warm the fluorometer's cuvette holder to 30°C.[6]
-
In a quartz cuvette, prepare the reaction mixture with a final volume of 200 µL.
-
Add Polymerization Buffer.
-
Add FtsZ protein to a final concentration of 12.5 µM.[6]
-
Add serial dilutions of this compound to achieve the desired final concentrations. For the vehicle control, add the same volume of DMSO (final concentration should not exceed 1% v/v).
-
-
Pre-incubation:
-
Mix gently by pipetting and incubate the mixture in the cuvette holder at 30°C for 10 minutes to allow the inhibitor to bind to FtsZ.[6]
-
-
Baseline Measurement:
-
Set both the excitation and emission wavelengths of the fluorometer to 350 nm with a slit width of 1.5 nm.[6]
-
Record the light scattering signal for 1-2 minutes to establish a stable baseline.
-
-
Initiation of Polymerization:
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM. Mix quickly but gently.[6]
-
-
Data Acquisition:
-
Immediately begin recording the 90° light scattering signal every 15-30 seconds for a total of 15-30 minutes.[7]
-
-
Data Analysis:
-
Subtract the baseline reading from all subsequent data points.
-
Plot the change in light scattering intensity over time.
-
Determine the percentage of inhibition at each inhibitor concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: FtsZ GTPase Activity Assay (Malachite Green)[8]
This colorimetric assay quantifies the GTPase activity of FtsZ by measuring the amount of inorganic phosphate (Pi) released from GTP hydrolysis.
Materials:
-
Purified FtsZ protein
-
Assay Buffer: 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂[8]
-
GTP stock solution (10 mM in water, pH 7.0)
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Malachite Green Reagent (commercial kits available, e.g., from BioAssay Systems or R&D Systems, or prepared in-house)[8][9]
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Phosphate Standard Curve:
-
Prepare a series of phosphate standards (e.g., 0-40 µM) in the Assay Buffer.[8]
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
-
Assay Setup:
-
In the 96-well plate, add the following to each well for a final reaction volume of 50 µL:
-
Assay Buffer
-
Serial dilutions of this compound or DMSO (vehicle control).
-
FtsZ protein to a final concentration of 5 µM.[10]
-
-
Include a "no enzyme" control containing Assay Buffer and GTP only.
-
-
Pre-incubation:
-
Pre-incubate the plate at 30°C for 10 minutes.[8]
-
-
Initiation of GTP Hydrolysis:
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.[10]
-
-
Incubation:
-
Incubate the plate at 30°C. The reaction time should be optimized to ensure phosphate generation is in the linear range (e.g., 20-30 minutes).
-
-
Phosphate Detection:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Generate a phosphate standard curve by plotting absorbance versus phosphate concentration.
-
Convert the absorbance readings from the experimental wells into the amount of phosphate released using the standard curve.
-
Calculate the rate of GTP hydrolysis.
-
Determine the percentage of inhibition for each concentration of the inhibitor and calculate the IC₅₀ value.
-
Troubleshooting
-
High background in light scattering: FtsZ protein may have aggregated. Centrifuge the protein stock at high speed before use.
-
Inhibitor insolubility: Insoluble compounds can cause light scattering artifacts. Ensure the inhibitor is fully dissolved and the final DMSO concentration is low (≤1%).
-
Low signal in GTPase assay: The reaction may not be in the optimal linear range. Adjust FtsZ concentration or reaction time.
-
High variability between replicates: Ensure accurate and consistent pipetting and thorough mixing of reagents.
By following these detailed protocols, researchers can effectively characterize the inhibitory activity of this compound and related compounds on FtsZ, contributing to the development of novel antibacterial agents.
References
- 1. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols for the Mitsunobu Reaction with 2,6-difluoro-3-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, ethers, and azides, with a characteristic inversion of stereochemistry.[1][2] This reaction proceeds under mild conditions, making it particularly valuable in the synthesis of complex molecules and in drug development.[1] The reaction typically involves an alcohol, a nucleophile (with a pKa generally below 15), a phosphine (most commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD).[1][3]
This document provides a detailed protocol for the Mitsunobu reaction specifically tailored for the O-alkylation of 2,6-difluoro-3-hydroxybenzamide, a substrate that presents challenges due to steric hindrance and electronic deactivation from the ortho-fluorine substituents. The protocol is based on established general procedures for the Mitsunobu reaction of phenols and adapted for this specific substrate.[3][4]
Reaction Scheme
The overall transformation for the Mitsunobu reaction of 2,6-difluoro-3-hydroxybenzamide with a primary alcohol (e.g., ethanol) is depicted below:
Key Reagents and Their Properties
A summary of the key reactants and reagents is provided in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Key Considerations |
| 2,6-difluoro-3-hydroxybenzamide | C₇H₅F₂NO₂ | 173.12 | Substrate (Nucleophile) | Sterically hindered and electron-deficient phenol. |
| Ethanol | C₂H₅OH | 46.07 | Reagent (Alcohol) | A simple primary alcohol used here as an example. Other primary or secondary alcohols can be used. |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Reagent | Activates the alcohol. The resulting triphenylphosphine oxide can be challenging to remove during purification. |
| Diethylazodicarboxylate (DEAD) | C₆H₁₀N₂O₄ | 174.15 | Reagent | Oxidant. Often used as a 40% solution in toluene. It is toxic and potentially explosive. |
| Diisopropylazodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | Reagent | Alternative to DEAD, often preferred for easier removal of byproducts. Also typically used as a 40% solution in toluene.[3] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Common aprotic solvent for Mitsunobu reactions. Should be anhydrous.[3][4] |
Experimental Protocol
This protocol details the O-alkylation of 2,6-difluoro-3-hydroxybenzamide with ethanol as a representative primary alcohol.
Materials:
-
2,6-difluoro-3-hydroxybenzamide
-
Anhydrous Ethanol
-
Triphenylphosphine (PPh₃)
-
Diisopropylazodicarboxylate (DIAD) (40% solution in toluene is commercially available)[3]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon inert atmosphere setup
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-difluoro-3-hydroxybenzamide (1.0 eq.).
-
Dissolve the starting material in anhydrous THF (approximately 10 volumes, e.g., 10 mL for 1 g of starting material).[3]
-
Add triphenylphosphine (1.5 eq.) and anhydrous ethanol (1.2 eq.) to the solution.[3]
-
Reaction Execution: Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIAD (1.5 eq.) dropwise to the cooled solution over 5-10 minutes.[3] An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The formation of triphenylphosphine oxide as a white precipitate can be an indication of reaction progress.[3]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (15 volumes).[3]
-
If a significant amount of triphenylphosphine oxide has precipitated, it can be removed by filtration.
-
Transfer the filtrate to a separatory funnel and wash successively with saturated aqueous NaHCO₃ solution and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2,6-difluoro-3-ethoxybenzamide.
Data Presentation
The following table provides a hypothetical quantitative summary for the reaction based on typical Mitsunobu protocols. Actual results may vary.
| Reactant/Reagent | Molar Eq. | Moles (mmol) | Mass (mg) | Volume (mL) |
| 2,6-difluoro-3-hydroxybenzamide | 1.0 | 1.0 | 173.1 | - |
| Ethanol | 1.2 | 1.2 | 55.3 | 0.07 |
| Triphenylphosphine | 1.5 | 1.5 | 393.4 | - |
| DIAD | 1.5 | 1.5 | 303.3 | 0.76 (of 40% soln) |
| Anhydrous THF | - | - | - | 10 |
| Product | ||||
| 2,6-difluoro-3-ethoxybenzamide | - | - | Theoretical Yield: 201.2 | - |
Note: The yield of the reaction will depend on various factors and requires experimental optimization.
Visualizations
Experimental Workflow:
Caption: A flowchart illustrating the key steps of the Mitsunobu reaction protocol.
Reaction Mechanism:
Caption: A simplified diagram showing the key intermediates in the Mitsunobu reaction.
Safety Considerations
-
DEAD and DIAD: These reagents are toxic and potentially explosive, especially when heated.[3] They should be handled with care in a well-ventilated fume hood.
-
Triphenylphosphine: Can cause skin and eye irritation.
-
Solvents: THF and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting and Optimization
-
Low Yield: For sterically hindered substrates like 2,6-difluoro-3-hydroxybenzamide, the reaction may be sluggish. Increasing the reaction time or temperature (e.g., to 40-50 °C) could improve the yield. However, this may also lead to side products. The order of addition of reagents can also be critical; sometimes pre-forming the betaine by adding DEAD/DIAD to PPh₃ before adding the alcohol and nucleophile can be beneficial.[5]
-
Difficult Purification: The removal of triphenylphosphine oxide and the reduced azodicarboxylate is a common challenge. Purification by column chromatography is usually necessary. Using polymer-supported triphenylphosphine can simplify the work-up, as the phosphine oxide byproduct can be removed by filtration.[4]
-
Side Reactions: A potential side reaction is the alkylation of the amide nitrogen. Careful control of the reaction conditions can help to minimize this.
These application notes provide a comprehensive guide for performing the Mitsunobu reaction with 2,6-difluoro-3-hydroxybenzamide. As with any chemical reaction, careful planning, execution, and monitoring are essential for a successful outcome.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application of 2,6-Difluoro-3-methoxybenzylamine in Medicinal Chemistry: A Focus on FtsZ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3-methoxybenzylamine is a valuable fluorinated building block in medicinal chemistry. The unique substitution pattern of the phenyl ring, featuring two electron-withdrawing fluorine atoms ortho to the benzylamine moiety and an electron-donating methoxy group, imparts specific physicochemical properties that can be exploited in drug design. While direct applications of the benzylamine itself are not extensively documented in commercially available drugs, its derivatives, particularly N-acylated products, are of significant interest. This document will focus on the application of this compound as a key intermediate in the synthesis of potent bacterial cell division protein FtsZ inhibitors, a promising class of antibacterial agents.
The core structure of 2,6-difluorobenzamides has been identified as a crucial pharmacophore for the inhibition of FtsZ.[1][2] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a central role in bacterial cell division by forming a contractile ring (Z-ring) at the division site.[1][3] Inhibition of FtsZ polymerization or disruption of the Z-ring integrity leads to filamentation and ultimately bacterial cell death, making it an attractive target for novel antibiotics to combat antimicrobial resistance.[1][4]
Synthetic Application: From Benzylamine to Potent FtsZ Inhibitors
This compound serves as a readily available starting material for the synthesis of N-(2,6-difluoro-3-methoxybenzyl) amides. These amides can be further elaborated to incorporate various heterocyclic systems, a common strategy in the design of FtsZ inhibitors. A general synthetic workflow is outlined below.
Caption: Synthetic route from this compound to a potential FtsZ inhibitor.
Experimental Protocol: General Procedure for Amide Coupling
This protocol describes a standard method for the acylation of this compound to form the corresponding amide.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl acetate mixture)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add the coupling agent (1.1 eq), HOBt (if using EDC, 1.1 eq), and the organic base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2,6-difluoro-3-methoxybenzyl)amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of FtsZ Inhibitors
The synthesized N-(2,6-difluoro-3-methoxybenzyl)amide derivatives can be evaluated for their potential as FtsZ inhibitors through a series of in vitro and cell-based assays.
Caption: Workflow for the biological evaluation of potential FtsZ inhibitors.
Quantitative Data Summary
While specific data for N-(2,6-difluoro-3-methoxybenzyl)amides is not available, the following table presents representative data for related 2,6-difluorobenzamide FtsZ inhibitors to provide a benchmark for expected activity.
| Compound ID | Target Organism | MIC (µg/mL) | FtsZ GTPase Inhibition IC₅₀ (µM) | FtsZ Polymerization Inhibition IC₅₀ (µM) | Reference |
| PC190723 | Staphylococcus aureus | 1 | 0.6 | 1.2 | [5] |
| TXA709 | Staphylococcus aureus | 0.125 | Not Reported | Not Reported | [5] |
| Compound 7 | Bacillus subtilis | 0.25-1 | Not Reported | Not Reported | [2] |
| Compound 12 | Bacillus subtilis | 0.25-1 | Not Reported | Not Reported | [2] |
| Compound 17 | Bacillus subtilis | 0.25-1 | Not Reported | Not Reported | [2] |
Experimental Protocols: Biological Assays
This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.[4]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (DMSO)
Procedure:
-
Prepare a serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive and negative controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
This assay measures the ability of a compound to inhibit the GTP hydrolysis activity of FtsZ, which is essential for its function.[6][7]
Materials:
-
Purified FtsZ protein
-
GTP solution
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂)
-
Malachite green reagent for phosphate detection
-
Test compounds
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, FtsZ protein (e.g., 5 µM), and varying concentrations of the test compound.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding GTP (e.g., 1 mM).
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
This assay monitors the effect of a compound on the polymerization of FtsZ into protofilaments by measuring changes in light scattering.[6][7]
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution
-
Test compounds
-
Spectrofluorometer or spectrophotometer capable of measuring 90° light scattering
Procedure:
-
Add FtsZ protein (e.g., 12 µM) and varying concentrations of the test compound to the polymerization buffer in a cuvette.
-
Record a baseline reading at a suitable wavelength (e.g., 350 nm).
-
Initiate polymerization by adding GTP (e.g., 1 mM).
-
Monitor the increase in light scattering over time.
-
Analyze the data to determine the effect of the compound on the rate and extent of FtsZ polymerization.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of FtsZ in bacterial cell division and the inhibitory action of compounds derived from the this compound scaffold.
Caption: Mechanism of action of FtsZ inhibitors on bacterial cell division.
Conclusion
This compound is a promising starting material for the synthesis of novel antibacterial agents targeting FtsZ. The synthetic accessibility to N-acylated derivatives, combined with the established importance of the 2,6-difluorobenzamide scaffold for FtsZ inhibition, provides a clear rationale for its use in drug discovery programs. The protocols and data presented herein offer a foundational guide for researchers and scientists to explore the potential of this chemical entity in the development of next-generation antibiotics.
References
- 1. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Antibacterial Screening of Tripartite 2,6-Difluorobenzamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antibacterial screening, and proposed mechanism of action of tripartite 2,6-difluorobenzamide derivatives. This class of compounds has emerged as a promising area of research for the development of novel antibiotics, particularly against drug-resistant bacterial strains.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. One such promising class of compounds is the 2,6-difluorobenzamide derivatives. These molecules are often designed as "tripartite" structures, consisting of three key components:
-
A 2,6-difluorobenzamide core: This central scaffold is crucial for the antibacterial activity.
-
A linker moiety: This connects the core to a third component and can be varied to optimize the compound's properties.
-
A terminal substituent group: This group can be modified to enhance target binding, improve pharmacokinetic properties, or increase antibacterial potency.
These compounds have been shown to target the bacterial cell division protein FtsZ, an essential protein for bacterial cytokinesis, making it an attractive target for new antibiotics.[1][2][3]
Data Presentation: Antibacterial Activity
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of representative tripartite 2,6-difluorobenzamide derivatives against various bacterial strains.
| Compound ID | Linker Moiety | Terminal Substituent | Bacillus subtilis | Staphylococcus aureus (Susceptible) | Staphylococcus aureus (Resistant) | Reference |
| 1 | 3-chloroalkoxy | Varies | 0.25 - 1 | <10 | <10 | [4] |
| 2 | 3-bromoalkoxy | Varies | 0.25 - 1 | <10 | <10 | [4] |
| 3 | 3-alkyloxy | Varies | 0.25 - 1 | <10 | <10 | [4] |
| DFHBA | 3-hexyloxy | - | Not Reported | 8 | Not Reported | [2] |
| 3-HBA | 3-hexyloxy (non-fluorinated) | - | Not Reported | 256 | Not Reported | [2] |
Experimental Protocols
Protocol 1: General Synthesis of Tripartite 2,6-Difluorobenzamide Derivatives
This protocol outlines a general method for the synthesis of tripartite 2,6-difluorobenzamide derivatives, which typically involves the alkylation of a hydroxylated 2,6-difluorobenzamide intermediate.
Materials:
-
2,6-difluoro-3-hydroxybenzamide
-
Appropriate alkyl halide (e.g., 1-bromohexane for DFHBA)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-difluoro-3-hydroxybenzamide in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final tripartite 2,6-difluorobenzamide derivative.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized 2,6-difluorobenzamide compounds
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (broth only)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of final concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compounds.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway
Caption: General workflow for the synthesis of tripartite 2,6-difluorobenzamides.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based Assays for Evaluating 2,6-Difluoro-3-methoxybenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-difluoro-3-methoxybenzylamine scaffold is a key pharmacophore in a variety of biologically active compounds. Derivatives of this structure have shown potential in medicinal chemistry due to the influence of the fluorine and methoxy groups on properties like metabolic stability, lipophilicity, and target binding affinity.[1] While specific biological activities for all derivatives are not yet fully elucidated, related structures, such as 2,6-difluorobenzamides, have been investigated as inhibitors of bacterial cell division protein FtsZ, highlighting their potential as antimicrobial agents.[2][3] Furthermore, the core structure is of interest in the development of inhibitors for various enzymes, including kinases, which are crucial targets in oncology.[4][5][6]
These application notes provide a comprehensive guide to utilizing common cell-based assays for the initial screening and characterization of novel this compound derivatives. The protocols outlined below will enable researchers to assess the cytotoxic and cytostatic effects of these compounds, as well as to begin elucidating their mechanism of action. The following sections detail protocols for assessing cell viability, apoptosis, and cell cycle distribution, which are fundamental assays in drug discovery.
Hypothetical Test Compound Profile: DFMB-D1
For the purpose of illustrating the application of these assays, we will refer to a hypothetical this compound derivative, "DFMB-D1". The following tables present example data that would be generated from the described assays.
Data Presentation
Table 1: Cytotoxicity of DFMB-D1 on various cancer cell lines.
| Cell Line | IC50 (µM) after 48h treatment |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 28.7 |
| MCF-7 (Breast Cancer) | 8.2 |
| Jurkat (T-cell Leukemia) | 5.1 |
Table 2: Apoptosis induction by DFMB-D1 in Jurkat cells.
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.2 | 1.5 |
| DFMB-D1 (5 µM) | 25.8 | 10.3 |
| DFMB-D1 (10 µM) | 45.1 | 22.7 |
Table 3: Cell cycle analysis of MCF-7 cells treated with DFMB-D1.
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| DFMB-D1 (8 µM) | 25.3 | 22.5 | 52.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caption: Cellular states in apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12] Propidium iodide stoichiometrically binds to DNA, so cells in G2/M phase (with twice the DNA content) will have twice the fluorescence intensity of cells in G0/G1 phase.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[13]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Caption: Workflow for cell cycle analysis.
Potential Signaling Pathway Involvement
Based on the observed G2/M arrest in our hypothetical data, a potential mechanism of action for DFMB-D1 could be the inhibition of a kinase involved in the G2/M checkpoint, such as a Cyclin-Dependent Kinase (CDK) or Polo-like Kinase (PLK). Inhibition of such a kinase would prevent entry into mitosis, leading to cell cycle arrest and subsequent apoptosis.
Caption: Hypothesized pathway for DFMB-D1.
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for the initial characterization of this compound derivatives. By systematically evaluating cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can efficiently identify promising lead compounds and gain insights into their potential mechanisms of action, thereby accelerating the drug discovery and development process. Further investigation into specific molecular targets, such as kinases, may be warranted for compounds demonstrating significant biological activity.[6][14]
References
- 1. CAS 771573-20-7: 2,6-Difluoro-4-methoxybenzylamine [cymitquimica.com]
- 2. Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Radiolabeling 2,6-Difluorobenzamide Derivatives for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, radiolabeling, and preclinical evaluation of 2,6-difluorobenzamide derivatives as potential Positron Emission Tomography (PET) imaging agents. This document is intended to guide researchers in the development of novel radiotracers targeting a variety of biological processes, with a particular focus on the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.
Introduction
2,6-Difluorobenzamide derivatives represent a promising class of molecules for the development of PET radiotracers. The benzamide scaffold is a common pharmacophore in many biologically active compounds, including inhibitors of PARP.[1][2] The incorporation of the positron-emitting radionuclide, fluorine-18 (¹⁸F), allows for non-invasive in vivo imaging and quantification of the target's distribution and density.[3][4][5] The 2,6-difluoro substitution pattern can influence the molecule's binding affinity, metabolic stability, and pharmacokinetic properties, making it an attractive motif for tracer design.
PET imaging with ¹⁸F-labeled compounds offers high sensitivity and spatial resolution, enabling applications in oncology for tumor detection, staging, and monitoring therapeutic response.[3][4][5] The development of novel PET radiopharmaceuticals follows a structured workflow from initial design and synthesis to preclinical and eventual clinical evaluation.[3][6][7]
Signaling Pathway of Interest: PARP-1 in DNA Damage Repair
Many 2,6-difluorobenzamide derivatives are designed as inhibitors of PARP-1, a nuclear enzyme critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2][8][9] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.
Experimental Protocols
The development of a novel PET radiotracer involves a multi-step process, from the synthesis of a suitable precursor to the final in vivo evaluation. The following protocols provide a representative workflow for the radiolabeling of 2,6-difluorobenzamide derivatives.
General Workflow for PET Radiotracer Development
The development and validation of a new PET tracer is a rigorous process that can be broken down into several key stages.
Representative Radiosynthesis of a [¹⁸F]2,6-Difluorobenzamide Derivative
This protocol is a representative procedure for the nucleophilic aromatic substitution reaction to produce a [¹⁸F]2,6-difluorobenzamide derivative from a nitro-precursor. This method is adapted from the synthesis of [¹⁸F]PARPi.[1]
Materials:
-
Precursor: N-((tetrahydro-2H-pyran-2-yl)oxy)-4-(2,6-difluorobenzamido)picolinamide (or similar nitro- or other suitable leaving group-containing precursor)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous Dimethylformamide (DMF)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a semi-preparative column and a radiation detector
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron target water on a quaternary methylammonium (QMA) anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen or argon to remove the water via azeotropic distillation with acetonitrile. This step is critical to ensure anhydrous conditions for the nucleophilic substitution.
-
-
Radiolabeling Reaction:
-
Dissolve the 2,6-difluorobenzamide precursor in anhydrous DMF or another suitable aprotic polar solvent.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at a specified temperature (e.g., 100-150 °C) for a defined period (e.g., 10-20 minutes). The optimal temperature and time should be determined empirically for each specific precursor.
-
-
Purification:
-
After cooling, quench the reaction with water.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system to separate the [¹⁸F]labeled product from unreacted precursor and other impurities.
-
Collect the fraction corresponding to the desired product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by trapping the product on a C18 SPE cartridge and eluting with a small volume of ethanol.
-
Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity.
-
Measure the total radioactivity and calculate the radiochemical yield.
-
Determine the molar activity.
-
In Vitro Cell Uptake Assay
Materials:
-
Cancer cell line of interest (e.g., with high PARP-1 expression)
-
Cell culture medium and supplements
-
[¹⁸F]labeled 2,6-difluorobenzamide derivative
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Gamma counter
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Incubate the cells with a known concentration of the [¹⁸F]labeled tracer in cell culture medium for various time points (e.g., 15, 30, 60, 120 minutes).
-
For blocking studies, pre-incubate a subset of cells with a high concentration of the non-radioactive 2,6-difluorobenzamide derivative or another known inhibitor for 30 minutes before adding the radiotracer.
-
At each time point, wash the cells with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Determine the protein concentration of the lysate to normalize the radioactivity uptake.
-
Calculate the percentage of added dose per milligram of protein.
In Vivo Biodistribution Studies
Materials:
-
Tumor-bearing animal model (e.g., mice with xenografts of a relevant cancer cell line)
-
[¹⁸F]labeled 2,6-difluorobenzamide derivative
-
Anesthesia
-
Gamma counter
Procedure:
-
Administer a known amount of the [¹⁸F]labeled tracer to the tumor-bearing animals via intravenous (tail vein) injection.
-
At various time points post-injection (e.g., 30, 60, 120 minutes), euthanize a cohort of animals.
-
Dissect and collect major organs and tissues (e.g., blood, tumor, muscle, liver, kidneys, brain, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
MicroPET Imaging
Materials:
-
Tumor-bearing animal model
-
[¹⁸F]labeled 2,6-difluorobenzamide derivative
-
MicroPET scanner
-
Anesthesia
Procedure:
-
Anesthetize the tumor-bearing animal and position it in the microPET scanner.
-
Administer the [¹⁸F]labeled tracer via intravenous injection.
-
Acquire dynamic or static PET images over a specified duration.
-
For blocking studies, pre-administer a non-radioactive inhibitor before the radiotracer injection.
-
Reconstruct the PET images and perform region-of-interest (ROI) analysis to quantify the tracer uptake in the tumor and other organs over time.
Data Presentation
The following tables summarize typical quantitative data obtained during the development and evaluation of benzamide-based PET radiotracers for PARP imaging. Note that data for a specific [¹⁸F]2,6-difluorobenzamide derivative is not yet publicly available and the presented data is from related compounds to provide a benchmark.
Table 1: Radiosynthesis and Quality Control Data for Benzamide-Based PET Tracers
| Radiotracer | Precursor Type | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Molar Activity (GBq/µmol) | Reference |
| [¹⁸F]PARPi | Boc-protected nitro-precursor | up to 9.6% | >99% | Not Reported | [1] |
| [¹⁸F]Olaparib | Aryl boronic ester | Not Reported | >99% | Not Reported | [10] |
| [¹⁸F]Talazoparib | Not Specified | Not Reported | >99% | Not Reported | [2] |
Table 2: In Vivo Tumor Uptake of Benzamide-Based PET Tracers (%ID/g)
| Radiotracer | Tumor Model | 30 min p.i. | 60 min p.i. | 120 min p.i. | Reference |
| [¹⁸F]Olaparib | PSN-1 Xenografts | - | 3.2 ± 0.36 | - | [10] |
| [¹⁸F]Talazoparib | PC3 Xenografts | 2.0 ± 0.2 | 1.8 ± 0.2 | 1.5 ± 0.1 | [2] |
Conclusion
The 2,6-difluorobenzamide scaffold holds significant potential for the development of novel PET imaging agents. The protocols and data presented in these application notes provide a framework for the successful radiolabeling and preclinical evaluation of these compounds. Further research is warranted to synthesize and evaluate specific [¹⁸F]2,6-difluorobenzamide derivatives to fully assess their potential as clinical PET radiotracers for oncology and other applications. The optimization of radiolabeling conditions and comprehensive in vivo characterization will be crucial for translating these promising molecules from the bench to the clinic.
References
- 1. A One-Pot Radio-synthesis of [18F]PARPi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the Development of PET Radiopharmaceuticals for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceuticals | Special Issue : Development of Novel Radiotracers for PET Imaging [mdpi.com]
- 5. radiopaedia.org [radiopaedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoro-3-methoxybenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2,6-Difluoro-3-methoxybenzylamine. The primary synthetic route addressed is the reductive amination of 2,6-difluoro-3-methoxybenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of this compound via reductive amination can stem from several factors:
-
Incomplete Imine Formation: The initial condensation of the aldehyde with the amine source to form the imine intermediate may be inefficient. This can be due to steric hindrance from the ortho-fluorine atoms or unfavorable reaction conditions.
-
Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to 2,6-difluoro-3-methoxybenzyl alcohol, a common side product that consumes starting material.
-
Over-alkylation: The newly formed primary amine product can react with another molecule of the aldehyde to form a secondary amine, leading to a mixture of products and reducing the yield of the desired primary amine.
-
Hydrolysis of Intermediates: The imine intermediate can be susceptible to hydrolysis, reverting back to the starting aldehyde and amine, especially in the presence of excess water.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, pH, and the choice of reducing agent can significantly impact the reaction outcome.
-
Impure Starting Materials: The purity of the 2,6-difluoro-3-methoxybenzaldehyde and the amine source is crucial. Impurities can interfere with the reaction.
-
Product Loss During Workup and Purification: The product may be lost during extraction, washing, or purification steps.
Q2: How can I improve the formation of the imine intermediate?
To enhance imine formation, consider the following adjustments:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the amine.[1]
-
Dehydrating Agents: Since imine formation produces water, which can drive the equilibrium back to the starting materials, the use of a dehydrating agent like molecular sieves can improve the yield of the imine.
-
Azeotropic Removal of Water: For reactions run at elevated temperatures, a Dean-Stark apparatus can be used to remove water azeotropically.
-
Solvent Choice: A non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often suitable. Protic solvents like methanol can sometimes be used, but may participate in side reactions.
Q3: Which reducing agent is best suited for this reaction?
The choice of reducing agent is critical to minimize the reduction of the starting aldehyde. Milder reducing agents that selectively reduce the imine over the aldehyde are preferred.
| Reducing Agent | Advantages | Disadvantages |
| Sodium triacetoxyborohydride (STAB) | Mild and selective for imines and iminium ions over aldehydes and ketones.[2] | Can be more expensive and moisture-sensitive. |
| Sodium cyanoborohydride (NaBH₃CN) | Effective at a slightly acidic pH, which favors imine formation.[3] | Highly toxic (releases cyanide gas in strong acid) and requires careful handling. |
| Sodium borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can readily reduce the starting aldehyde.[1] Best used in a two-step procedure where the imine is formed first. |
Q4: I am observing the formation of 2,6-difluoro-3-methoxybenzyl alcohol. How can I prevent this?
The formation of the corresponding alcohol is a result of direct aldehyde reduction. To minimize this side reaction:
-
Use a Milder Reducing Agent: As mentioned above, switch to a more selective reducing agent like sodium triacetoxyborohydride (STAB).
-
Two-Step Procedure: First, allow the imine to form completely before adding the reducing agent. You can monitor the disappearance of the aldehyde by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Control Reaction Temperature: Adding the reducing agent at a lower temperature (e.g., 0 °C) can sometimes improve selectivity.
Q5: How can I avoid the formation of the secondary amine impurity?
Over-alkylation to the secondary amine can be suppressed by:
-
Using an Excess of the Amine Source: Employing a large excess of ammonia or an ammonia equivalent (e.g., ammonium acetate, ammonium chloride) will statistically favor the reaction of the aldehyde with the primary amine source over the newly formed product.
-
Slow Addition of the Aldehyde: If using a one-pot procedure, slowly adding the aldehyde to the mixture of the amine source and reducing agent can help maintain a low concentration of the aldehyde, thus reducing the chance of it reacting with the product.
Q6: What is the best way to purify the final product?
Purification of this compound can be achieved through a few methods:
-
Acid-Base Extraction: As an amine, the product can be protonated and extracted into an aqueous acidic layer. The organic layer containing non-basic impurities (like the starting aldehyde and the alcohol byproduct) can be discarded. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.[4]
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol with a small amount of triethylamine (to prevent the amine from sticking to the acidic silica gel) is often effective.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a good starting point as it often provides good yields with minimal side product formation.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,6-difluoro-3-methoxybenzaldehyde (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Add the amine source (e.g., ammonium acetate, 5-10 eq.) to the solution.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq.).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) portion-wise to the reaction mixture. The addition may be exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or acid-base extraction as described in Q6.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This method is useful if STAB is unavailable or if aldehyde reduction is a significant issue.
-
Imine Formation: In a round-bottom flask, dissolve 2,6-difluoro-3-methoxybenzaldehyde (1.0 eq.) and a large excess of the amine source (e.g., ammonium chloride, 10 eq.) in a solvent like methanol. Add a dehydrating agent such as 3Å or 4Å molecular sieves.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours or until imine formation is complete (as monitored by TLC or NMR).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the imine is fully reduced.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
References
Technical Support Center: Purification of Crude 2,6-Difluoro-3-methoxybenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,6-Difluoro-3-methoxybenzylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Recommended Solution |
| Incorrect Solvent System | The chosen solvent may be too good, preventing precipitation, or too poor, causing premature crashing out with impurities. Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane, toluene/heptane). |
| Product Loss During Transfers | Ensure all product is transferred between flasks by rinsing with the mother liquor. |
| Cooling Rate Too Fast | Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Incomplete Precipitation | The product may have some solubility even at low temperatures. Concentrate the mother liquor and attempt a second recrystallization. |
Issue 2: Persistent Impurities After Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The eluent may not have the optimal polarity to separate the desired compound from impurities. Perform thin-layer chromatography (TLC) with various solvent systems to determine the best separation conditions. A gradient elution may be necessary. |
| Column Overloading | Too much crude material on the column will lead to poor separation. As a general rule, use a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Co-eluting Impurities | An impurity may have a very similar polarity to the product. Consider a different stationary phase (e.g., alumina) or an alternative purification technique such as preparative HPLC. |
| Sample Application Technique | Improper loading of the sample can cause band broadening. Dissolve the crude material in a minimal amount of the initial eluent or a more volatile solvent, and apply it to the column in a narrow band. |
Issue 3: Oily Product Instead of Solid
| Potential Cause | Recommended Solution |
| Residual Solvent | The product may be retaining solvent. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Presence of Impurities | Impurities can act as a eutectic mixture, lowering the melting point of the final product. Re-purify the material using a different technique (e.g., column chromatography if recrystallization was used first). |
| Product is Naturally an Oil | While unlikely for this compound at room temperature, it is a possibility. Confirm the expected physical state from literature or predictive software. If it is an oil, purification should focus on achieving high purity rather than crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if the benzylamine is synthesized via reduction of the corresponding oxime or nitrile, unreacted starting material or partially reduced intermediates may be present.
Q2: Which purification technique is generally most effective for this compound?
A2: For initial purification from a crude reaction mixture, column chromatography is often the most effective method to separate the target compound from various impurities. For further polishing of an already relatively pure product, recrystallization can be an excellent technique to obtain highly pure, crystalline material.
Q3: What analytical techniques can I use to assess the purity of my this compound?
A3: The purity of the final product can be assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound is volatile and thermally stable.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 heptane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a candidate solvent at its boiling point. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Quantitative Data Summary
The following table presents typical, expected outcomes for the purification of a benzylamine derivative like this compound. Actual results may vary depending on the specific impurities and experimental conditions.
| Purification Technique | Typical Purity Achieved | Expected Yield | Primary Advantages | Primary Disadvantages |
| Column Chromatography | >95% | 60-85% | Effective for complex mixtures | Can be time-consuming and requires significant solvent volumes |
| Recrystallization | >99% | 70-90% (of the material being recrystallized) | Yields high-purity crystalline product | Requires a suitable solvent system; may have lower recovery |
| Distillation | >98% | 50-80% | Effective for thermally stable liquids | Not suitable for non-volatile or thermally labile compounds |
Purification Workflow
The following diagram illustrates a typical workflow for the purification and analysis of crude this compound.
Caption: Purification and analysis workflow for this compound.
Optimizing reaction conditions for 2,6-difluoro-3-methoxybenzamide synthesis
Technical Support Center: Synthesis of 2,6-difluoro-3-methoxybenzamide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the optimal synthesis of 2,6-difluoro-3-methoxybenzamide.
Primary Synthesis Pathway
The most common and direct route to synthesizing 2,6-difluoro-3-methoxybenzamide involves the amidation of its corresponding carboxylic acid, 2,6-difluoro-3-methoxybenzoic acid. This can be achieved through activation of the carboxylic acid with a coupling agent or by converting it to an acid chloride intermediate.
Caption: General synthetic routes to 2,6-difluoro-3-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is showing a low or no yield. What are the common causes?
Several factors can lead to poor yields in amide synthesis. The most frequent issues include:
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Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient, used in insufficient amounts, or degraded.[1]
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Amine Deactivation: The amine reactant can be protonated by the acidic starting material, which makes it non-nucleophilic.[1]
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Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. It is critical to use anhydrous solvents and reagents.[1][2]
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Steric Hindrance: The fluorine atoms at positions 2 and 6 create significant steric hindrance around the reaction center, which can slow down or prevent the reaction.[1]
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Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction.[1]
Q2: I'm observing significant impurities in my final product. How can I improve purity?
Impurity formation is often linked to reaction conditions. Consider the following optimizations:
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Temperature Control: Excessive heat can cause decomposition or promote side reactions. An optimal temperature exists that maximizes purity, which may be different from the temperature that maximizes yield.[3] For highly exothermic reactions, such as those using acid chlorides, cooling the reaction is essential.[3]
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Reaction Time: Longer reaction times can lead to the formation of by-products. Monitor the reaction's progress using TLC or LC-MS to determine the optimal time to quench it.[2][3]
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Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help ensure the complete consumption of the activated acid, but a large excess can complicate purification.[2]
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Workup and Purification: Ensure the pH during the aqueous workup is optimized to prevent product hydrolysis.[2] Thoroughly washing the organic layer can remove unreacted reagents and water-soluble by-products.
Q3: What are the most common side reactions and how can they be minimized?
The primary side reactions depend on the chosen synthetic route:
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Hydrolysis of the Activated Intermediate: As mentioned, any moisture can convert the activated acid back to the starting carboxylic acid. Solution: Always use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
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N-acylurea Formation: When using carbodiimide coupling reagents like EDC, the O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct. Solution: Add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) to trap the intermediate as an activated HOBt ester, which suppresses this side reaction.[4]
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Anhydride Formation: When attempting to form the acid chloride using oxalyl chloride and catalytic DMF, anhydride formation can sometimes occur, which is less reactive towards the amine.[5]
Q4: How do I choose the right coupling reagent or amidation method?
The choice depends on factors like scale, cost, and the sensitivity of your starting materials.
| Method | Reagents | Advantages | Disadvantages |
| Coupling Reagents | HATU, HBTU, HOBt/EDC | High reactivity, low rate of side reactions, good for small-scale synthesis.[1][6] | High cost, poor atom economy, not ideal for large-scale production.[6] |
| Acid Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Cost-effective, fast, efficient, and suitable for large-scale synthesis.[6] | Reagents are harsh and can be incompatible with sensitive functional groups. Generates HCl byproduct.[5][7] |
| Direct Thermal Amidation | Boric Acid, Nb₂O₅ | Catalytic, avoids expensive reagents.[4][8] | Often requires high temperatures which can lead to decomposition or side reactions.[3] |
Troubleshooting Guide
Caption: A logical workflow for troubleshooting low reaction yields.
| Problem | Potential Cause | Suggested Solution |
| Reaction Stalls / No Product | Ineffective carboxylic acid activation. | Increase equivalents of coupling reagent; switch to a more powerful reagent like HATU; consider the acid chloride route.[1][5] |
| Amine is not nucleophilic enough (protonated). | Add a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize any acid and free the amine.[1][2] | |
| Presence of water in the reaction. | Use anhydrous solvents (e.g., dry DMF, DCM) and reagents; run the reaction under an inert atmosphere.[1] | |
| Low Yield with Byproducts | Side reaction (e.g., N-acylurea formation with EDC). | Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress the side reaction.[4] |
| Reaction time is too long, causing degradation. | Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed.[2] | |
| Difficulty in Purification | Excess unreacted starting material. | Adjust stoichiometry; ensure efficient workup washes (e.g., dilute acid to remove amine, dilute base to remove carboxylic acid). |
| Product is an oil instead of a solid. | The presence of impurities may be preventing crystallization. Attempt further purification by column chromatography.[4] |
Experimental Protocols
Protocol 1: Amide Synthesis using HATU Coupling Reagent
This protocol is adapted from general procedures for HATU-mediated amide bond formation.[1]
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Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-difluoro-3-methoxybenzoic acid (1.0 equivalent).
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Solvent Addition: Dissolve the acid in an anhydrous solvent such as DMF or DCM.
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Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
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Pre-activation: Stir the mixture at room temperature for 15-30 minutes.
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Amine Addition: Add the ammonia source (e.g., ammonium chloride, 1.2 equivalents, which will require an additional equivalent of base) or an amine solution to the mixture.
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Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).
-
Workup:
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Once complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Synthesis via Acid Chloride Intermediate
This protocol is based on standard methods for converting carboxylic acids to amides via acid chlorides.[6][9]
-
Acid Chloride Formation:
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In a flask under an inert atmosphere, combine 2,6-difluoro-3-methoxybenzoic acid (1.0 equivalent) with thionyl chloride (SOCl₂) (1.5-2.0 equivalents) or oxalyl chloride (1.5 equivalents) with a catalytic amount of DMF.
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Gently reflux the mixture (or stir at room temperature for oxalyl chloride) for 1-3 hours until the evolution of gas ceases.
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Remove the excess SOCl₂ or oxalyl chloride under reduced pressure to obtain the crude 2,6-difluoro-3-methoxybenzoyl chloride.
-
-
Amidation:
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Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM, THF).
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Cool the flask in an ice bath (0 °C).
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Slowly add a solution of the ammonia source (e.g., concentrated ammonium hydroxide or an amine) (2.2 equivalents) in the same solvent. The reaction is highly exothermic.[3]
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Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup & Purification:
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Quench the reaction with water.
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Separate the organic layer. Wash it with dilute HCl, followed by saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
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Optimization Workflow
Caption: A systematic workflow for optimizing reaction conditions.
References
Technical Support Center: Synthesis of 2,6-Difluoro-3-methoxybenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 2,6-Difluoro-3-methoxybenzylamine.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Q1: My reaction to form the precursor, 2,6-Difluoro-3-methoxybenzaldehyde, has a low yield. What are the potential causes and solutions?
A1: Low yields in the synthesis of 2,6-Difluoro-3-methoxybenzaldehyde, typically formed via ortho-lithiation of 1,3-difluoro-2-methoxybenzene followed by formylation, can arise from several factors. Incomplete lithiation, side reactions, and suboptimal reaction conditions are common culprits.
Troubleshooting Steps:
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Ensure Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). All solvents and reagents should be rigorously dried.
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Optimize Lithiation Temperature: The temperature of the lithiation step is critical. It is often performed at very low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is stable throughout the addition of the organolithium reagent and the subsequent reaction time.
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Slow Reagent Addition: Add the organolithium reagent (e.g., n-BuLi) dropwise to the solution of 1,3-difluoro-2-methoxybenzene. A slow addition rate helps to control the reaction temperature and minimize side reactions.
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Choice of Formylating Agent: Dimethylformamide (DMF) is a common formylating agent. Ensure it is anhydrous.
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Purification: The product may be an oil that crystallizes upon standing.[1] Recrystallization from a solvent system like diethyl ether/petroleum ether can be effective for purification.[1]
Q2: I am observing significant amounts of the corresponding alcohol (2,6-Difluoro-3-methoxybenzyl alcohol) as a byproduct in my reductive amination step. How can I minimize this?
A2: The formation of the corresponding alcohol is a common side reaction in reductive amination.[2][3] It occurs when the aldehyde is reduced by the reducing agent before it can react with the amine to form the imine.
Troubleshooting Steps:
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Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium triacetoxyborohydride (STAB) is often preferred over stronger reducing agents like sodium borohydride for this reason. Resin-bound cyanoborohydride can also be a good option with a simplified work-up.[4]
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Pre-formation of the Imine: Allow the aldehyde and the amine source (e.g., ammonia or an ammonium salt) to stir together for a period before adding the reducing agent. This allows for the formation of the imine or iminium ion in situ, which is then reduced.
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Control of pH: The pH of the reaction is crucial for imine formation. For many reductive aminations, slightly acidic conditions (pH 5-6) are optimal. This can be achieved by adding a small amount of acetic acid.[4]
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Reaction Temperature: Lowering the reaction temperature can sometimes favor imine formation over premature reduction of the aldehyde.
Q3: My final product is contaminated with secondary and tertiary amines. How can I prevent their formation?
A3: Over-alkylation, leading to the formation of secondary (bis(2,6-difluoro-3-methoxybenzyl)amine) and tertiary amines, is a common issue in reductive amination, especially when using a primary amine as the product. The newly formed primary amine can react with another molecule of the aldehyde.
Troubleshooting Steps:
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Use of Excess Amine: Employing a large excess of the amine source (e.g., ammonia or ammonium acetate) can shift the equilibrium towards the formation of the primary amine and minimize the chances of the product reacting further.
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Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, keeping the concentration of the primary amine product low at any given time and thus reducing the likelihood of over-alkylation.
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Ammonia Source: Using a suitable source of ammonia is important. Aqueous ammonia or ammonium salts like ammonium acetate or ammonium chloride can be used.
Q4: I am having difficulty purifying the final product, this compound. What purification strategies are recommended?
A4: The basic nature of the amine product allows for specific purification strategies.
Purification Options:
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Acid-Base Extraction: The amine product can be separated from non-basic impurities by performing an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous acid solution (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
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Column Chromatography: Silica gel column chromatography can be used for purification. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from sticking to the acidic silica gel) is often effective.
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Distillation: If the product is a liquid and thermally stable, bulb-to-bulb distillation under reduced pressure can be an effective purification method.[5]
Experimental Protocols
Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde (Illustrative Protocol)
This is a general protocol and may require optimization.
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To a solution of 1,3-difluoro-2-methoxybenzene in anhydrous THF under an argon atmosphere at -78 °C, slowly add a solution of n-butyllithium in hexanes.
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Stir the mixture at -78 °C for 1 hour.
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Slowly add anhydrous N,N-dimethylformamide (DMF).
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Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether.
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Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[1]
Reductive Amination to form this compound (Illustrative Protocol)
This is a general protocol and may require optimization.
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Dissolve 2,6-Difluoro-3-methoxybenzaldehyde in a suitable solvent such as methanol or dichloromethane.
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Add a large excess of ammonium acetate.
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Cool the reaction mixture in an ice bath.
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In a separate flask, dissolve sodium borohydride in a small amount of the same solvent.
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Slowly add the sodium borohydride solution to the reaction mixture.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Carefully quench the reaction by the slow addition of water.
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Remove the organic solvent under reduced pressure.
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Perform an acid-base extraction to purify the amine as described in the FAQ section.
Data Presentation
Table 1: Troubleshooting Summary for Reductive Amination
| Issue | Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Low Yield of Primary Amine | Incomplete reaction, side reactions | Optimize reaction time and temperature. Ensure efficient imine formation before reduction. | Reaction progress (TLC/LC-MS) |
| Formation of Alcohol Byproduct | Premature reduction of the aldehyde | Use a milder reducing agent (e.g., STAB). Allow for pre-formation of the imine. | Ratio of amine to alcohol product |
| Over-alkylation (Secondary/Tertiary Amines) | Reaction of the product amine with the aldehyde | Use a large excess of the ammonia source. Slow addition of the reducing agent. | Presence of higher molecular weight impurities |
| Difficult Purification | Presence of multiple basic or neutral impurities | Employ acid-base extraction. Use column chromatography with a modified eluent (e.g., with triethylamine). | Purity of the final product (NMR, LC-MS) |
Visualizations
Caption: Synthetic workflow for this compound.
References
Improving the regioselectivity of 2,6-difluorobenzamide synthesis
Technical Support Center: 2,6-Difluorobenzamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 2,6-difluorobenzamide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2,6-difluorobenzamide, focusing on improving regioselectivity and overall yield.
Issue 1: Poor Regioselectivity with Formation of Multiple Isomers (e.g., 2,4- and 3,5-difluorobenzamide)
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Question: My reaction is producing a mixture of difluorobenzamide isomers, with the desired 2,6-isomer being a minor product. How can I improve the regioselectivity?
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Answer: Poor regioselectivity in the fluorination of benzamide or its precursors is a common challenge. The electronic and steric effects of the substituents play a crucial role. Here are several strategies to enhance the formation of the 2,6-isomer:
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Choice of Starting Material: The selection of the starting material is critical. Using a substrate with directing groups that favor ortho-substitution is a key strategy. For instance, starting from 2,6-difluorobenzoic acid or 2,6-difluorobenzonitrile is generally more effective than attempting to introduce the fluorine atoms onto a pre-existing benzamide scaffold.
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Reaction Conditions:
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Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product or by reducing the rate of side reactions.
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Catalyst System: If you are performing a fluorination reaction, the choice of catalyst and fluorine source is paramount. For nucleophilic aromatic substitution (SNAAr) on a suitably activated ring, the nature of the leaving group and the fluoride source (e.g., KF, CsF) can influence the outcome.
-
-
Protecting Groups: In some synthetic routes, employing protecting groups can block unwanted reactive sites, thereby directing substitution to the desired positions.
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Issue 2: Low Overall Yield of 2,6-Difluorobenzamide
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Question: I have successfully achieved good regioselectivity, but my overall yield is consistently low. What are the potential causes and solutions?
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Answer: Low yields can stem from incomplete reactions, product degradation, or losses during workup and purification. Consider the following:
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Purity of Reagents and Solvents: Ensure all reagents and solvents are pure and anhydrous, as trace amounts of water or other impurities can lead to side reactions and consume starting materials.
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Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). You may need to increase the reaction time or temperature, but be mindful that this could also impact regioselectivity.
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Workup Procedure: Losses can occur during the extraction and washing steps. Ensure the pH is optimized for the extraction of your product and minimize the number of transfer steps.
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Purification Method: 2,6-Difluorobenzamide can be volatile under certain conditions. If using column chromatography, select an appropriate solvent system to ensure good separation without excessive band broadening. If using recrystallization, perform small-scale trials to find the optimal solvent or solvent mixture to maximize recovery.
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Issue 3: Difficulty in Separating 2,6-Difluorobenzamide from Other Isomers
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Question: I have a mixture of difluorobenzamide isomers that are proving difficult to separate by standard column chromatography. What other purification techniques can I try?
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Answer: The similar polarity of benzamide isomers can make their separation challenging.
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Recrystallization: This can be a highly effective method for separating isomers if a suitable solvent system can be found. Experiment with a range of solvents of varying polarities. Sometimes a mixture of two solvents (one in which the compound is soluble and one in which it is less soluble) can provide the best results.
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High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than standard column chromatography and may be necessary for separating closely related isomers.
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Derivatization: In some cases, it may be possible to selectively react one of the isomers to form a derivative that has significantly different physical properties, making separation easier. The desired isomer can then be regenerated in a subsequent step.
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Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to obtain high-purity 2,6-difluorobenzamide?
A1: One of the most common and reliable methods involves the amidation of 2,6-difluorobenzoic acid. This approach ensures that the difluoro-substitution pattern is already established, thus avoiding regioselectivity issues during a fluorination step. The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride or oxalyl chloride) and then reacted with ammonia or an ammonia equivalent to form the amide.
Q2: Can I synthesize 2,6-difluorobenzamide by direct fluorination of benzamide?
A2: Direct fluorination of benzamide is generally not a recommended approach for achieving high regioselectivity for the 2,6-isomer. Electrophilic fluorination of an activated aromatic ring tends to be directed by the existing substituents, and it can be challenging to control the position of the incoming fluorine atoms, often leading to a mixture of isomers.
Q3: How do steric effects influence the synthesis of 2,6-difluorobenzamide?
A3: Steric hindrance plays a significant role, particularly in reactions involving the substitution of groups at the 2 and 6 positions. The two fluorine atoms ortho to the amide group can sterically hinder reactions at the carbonyl carbon. This can make reactions like hydrolysis or further substitutions at the amide nitrogen more difficult compared to less hindered benzamides.
Data Presentation
Table 1: Comparison of Synthetic Routes for 2,6-Difluorobenzamide
| Starting Material | Key Reagents | Typical Regioselectivity (2,6-isomer) | Typical Yield | Key Advantages | Key Disadvantages |
| 2,6-Difluorobenzoic Acid | 1. SOCl₂ or (COCl)₂2. NH₃ or NH₄OH | >99% | 85-95% | Excellent regioselectivity; commercially available starting material. | Requires handling of corrosive reagents. |
| 2,6-Difluorobenzonitrile | H₂O₂, K₂CO₃, DMSO | >99% | 90-98% | High yield; mild reaction conditions. | Starting material may be less common than the acid. |
| 1,3-Difluorobenzene | 1. n-BuLi, TMEDA2. CO₂3. Amidation | ~90-95% | 60-70% | Utilizes a simple starting material. | Requires cryogenic conditions; potential for side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzoic Acid
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Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2,6-difluorobenzoic acid (1.0 eq) in dichloromethane (DCM, 5-10 mL per gram of acid). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
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Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
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Amidation: Dissolve the crude 2,6-difluorobenzoyl chloride in an anhydrous solvent like tetrahydrofuran (THF). Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonium hydroxide (2.0 eq) dropwise.
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Workup: After the reaction is complete (as monitored by TLC), quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for optimizing 2,6-difluorobenzamide synthesis.
Caption: Preferred synthetic pathway for 2,6-difluorobenzamide.
Stability and storage conditions for 2,6-Difluoro-3-methoxybenzylamine
Technical Support Center: 2,6-Difluoro-3-methoxybenzylamine
This technical support guide provides essential information on the stability and storage of this compound, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep the container tightly closed to prevent exposure to air and moisture.[1][2][3][4] Some suppliers recommend storing the compound under an inert atmosphere, such as argon, to protect it from degradation.[1]
Q2: Is this compound sensitive to air or moisture?
A2: Yes, this compound is known to be air-sensitive.[1][4] Exposure to air can lead to oxidative degradation. Additionally, it is advisable to protect it from moisture.[2][3] Handling should ideally be carried out in a controlled environment, like a fume hood, to minimize exposure.[1]
Q3: What materials and substances are incompatible with this compound?
A3: The compound should not be stored or handled with strong oxidizing agents or strong acids, as these can cause hazardous reactions.[1][4]
Q4: What are the known hazardous decomposition products?
A4: When exposed to fire or high temperatures, this compound can decompose and emit toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[1]
Stability and Storage Conditions Summary
The following table summarizes the recommended storage and handling conditions for this compound based on supplier safety data sheets.
| Parameter | Recommended Condition | Rationale & References |
| Temperature | Cool | To minimize thermal degradation.[1][2][3] |
| Atmosphere | Store under an inert gas (e.g., Argon) | The compound is air-sensitive; an inert atmosphere prevents oxidation.[1][4] |
| Container | Tightly closed original packaging | Prevents exposure to air and moisture.[1][2][3] |
| Light | Store away from direct light | Although not explicitly stated for this compound, it is a general good practice for complex organic molecules. |
| Moisture | Dry environment | Avoid exposure to moisture to prevent potential hydrolysis or other reactions.[2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids | To prevent hazardous chemical reactions.[1][4] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, potentially indicating degradation.
Q5: My compound has changed color (e.g., turned yellow or brown). What could be the cause?
A5: A change in color often indicates chemical degradation, likely due to oxidation from improper storage or handling, such as prolonged exposure to air. Benzylamines can oxidize to form imines and subsequently aldehydes, which can be colored.[1] Review your storage and handling procedures to ensure the container is sealed tightly and, if possible, purged with an inert gas.
Q6: I am observing unexpected peaks in my analytical results (e.g., HPLC, GC-MS). How can I determine if it is a degradation product?
A6: Unexpected peaks may be impurities from the synthesis or degradation products. Benzylamines are known to degrade via oxidation to the corresponding imine, which can then hydrolyze to an aldehyde (2,6-difluoro-3-methoxybenzaldehyde) and ammonia. To confirm if the new peaks are due to degradation, you can perform a forced degradation study on a small sample of your compound and compare the analytical profiles.
Q7: How can I perform a simple stability check on my sample?
A7: You can conduct a forced degradation study. This involves exposing small aliquots of the compound to stress conditions such as acid, base, heat, oxidation, and light, and then analyzing the samples by a suitable analytical method like HPLC or LC-MS. A significant increase in impurity peaks compared to a control sample stored under ideal conditions will indicate instability.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Materials:
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This compound
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Methanol or Acetonitrile (HPLC grade)
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1 M Hydrochloric Acid (HCl)
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1 M Sodium Hydroxide (NaOH)
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3% Hydrogen Peroxide (H₂O₂)
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HPLC or LC-MS system with a suitable column (e.g., C18)
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pH meter
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Thermostatic oven
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Photostability chamber
Procedure:
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Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature and/or heat at 60°C for a specified time (e.g., 24 hours).
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature and/or heat at 60°C for a specified time.
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Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.
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Thermal Degradation: Place a solid sample and 1 mL of the stock solution in a thermostatic oven at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with a control sample (stored at recommended conditions), by HPLC or LC-MS.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any new peaks, which represent potential degradation products.
Visualizations
Caption: Troubleshooting workflow for suspected instability.
Caption: Potential oxidative degradation pathway.
References
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
Overcoming challenges in the scale-up of 2,6-Difluoro-3-methoxybenzylamine production
Technical Support Center: Production of 2,6-Difluoro-3-methoxybenzylamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in overcoming challenges during the scale-up production of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. A common synthetic route involves the reductive amination of 2,6-Difluoro-3-methoxybenzaldehyde.
Q1: Low yield in the reductive amination step.
A1: Low yields can be attributed to several factors. Consider the following troubleshooting steps:
-
Incomplete Imine Formation: The initial reaction between the aldehyde and the ammonia source to form the imine may be incomplete.
-
Recommendation: Ensure anhydrous conditions, as water can hydrolyze the imine back to the aldehyde. Use a drying agent or a Dean-Stark trap for water removal.
-
-
Reducing Agent Activity: The activity of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) may be compromised.
-
Recommendation: Use a freshly opened or properly stored container of the reducing agent. Consider a more reactive agent if the reaction is sluggish, but be mindful of potential side reactions.
-
-
Reaction Temperature: The temperature may not be optimal for the reaction.
-
Recommendation: For imine formation, gentle heating may be required. However, the reduction step is often exothermic and may require cooling to prevent side reactions. Monitor the temperature closely during the addition of the reducing agent.
-
-
pH Control: The pH of the reaction medium is crucial, especially when using reagents like sodium cyanoborohydride.
-
Recommendation: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation and reduction while minimizing hydrolysis of the borohydride reagent.
-
Q2: Formation of significant impurities, particularly a secondary amine.
A2: The formation of a secondary amine impurity, bis(2,6-difluoro-3-methoxybenzyl)amine, is a common issue in reductive amination.
-
Stoichiometry: An excess of the aldehyde relative to the ammonia source can lead to the newly formed primary amine reacting with another molecule of the aldehyde.
-
Recommendation: Use a significant excess of the ammonia source (e.g., ammonia in methanol, ammonium acetate) to favor the formation of the primary amine.
-
-
Slow Addition of Aldehyde: Adding the aldehyde slowly to the mixture of the ammonia source and the reducing agent can help maintain a low concentration of the aldehyde, thus minimizing the formation of the secondary amine.
Q3: Difficulty in purifying the final product.
A3: Purification challenges often arise from the presence of unreacted starting materials, the secondary amine impurity, and byproducts from the reducing agent.
-
Extraction Issues: The basicity of the benzylamine allows for acid-base extraction.
-
Recommendation: After the reaction, quench carefully and then acidify the aqueous layer to protonate the amine, making it water-soluble. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer to deprotonate the amine and extract it into an organic solvent.
-
-
Chromatography: If extraction is insufficient, column chromatography may be necessary.
-
Recommendation: Use a silica gel column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) to prevent tailing of the amine on the silica gel.
-
Q4: The reaction stalls before completion.
A4: A stalled reaction can be due to catalyst deactivation (if using catalytic hydrogenation) or degradation of reagents.
-
Catalytic Hydrogenation: If using a catalyst like Palladium on carbon (Pd/C), it may become poisoned.
-
Recommendation: Ensure the starting materials and solvent are free of catalyst poisons such as sulfur compounds. Use a higher catalyst loading or a fresh batch of catalyst.
-
-
Reagent Stability: Borohydride reagents can decompose, especially in acidic conditions or in the presence of water.
-
Recommendation: Add the reducing agent in portions to maintain its concentration throughout the reaction. Ensure anhydrous conditions are maintained.
-
Frequently Asked Questions (FAQs)
Q: What is a typical synthetic route for this compound?
A: A common and direct method is the reductive amination of 2,6-Difluoro-3-methoxybenzaldehyde. This can be a one-pot reaction where the aldehyde is reacted with an ammonia source to form an imine in situ, which is then reduced to the amine.
Q: What are the critical safety precautions for this synthesis?
A:
-
Fluorinated Compounds: Handle all fluorinated compounds with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated fume hood.
-
Reducing Agents: Reagents like sodium borohydride are flammable and can react violently with water to produce hydrogen gas. Handle with care and quench reactions slowly and under controlled temperatures.
-
Catalytic Hydrogenation: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas and the pyrophoric nature of some catalysts (e.g., Raney Nickel, dry Pd/C).
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize the spots under UV light. The disappearance of the aldehyde spot and the appearance of the amine spot indicate reaction progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Data Presentation
Table 1: Typical Reaction Parameters for Reductive Amination
| Parameter | Value | Notes |
| Solvent | Methanol or Ethanol | Anhydrous grade is recommended. |
| Ammonia Source | 7N Ammonia in Methanol | Use a significant excess (5-10 equivalents). |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.5-2.0 equivalents. |
| Temperature | 0 °C to Room Temperature | Addition of NaBH₄ should be done at 0 °C. |
| Reaction Time | 4-12 hours | Monitor by TLC or GC-MS. |
| Typical Yield | 65-85% | Highly dependent on scale and purity of reagents. |
| Purity (crude) | >80% | Purification is typically required. |
Experimental Protocols
Representative Protocol for Reductive Amination of 2,6-Difluoro-3-methoxybenzaldehyde
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 2,6-Difluoro-3-methoxybenzaldehyde (1.0 eq).
-
Solvent and Amine Source: Dissolve the aldehyde in anhydrous methanol (10 mL per gram of aldehyde). Add a solution of 7N ammonia in methanol (5.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Work-up:
-
Carefully quench the reaction by slowly adding water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine).
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common issues in the synthesis.
Minimizing byproduct formation in the synthesis of 2,6-difluorobenzamides
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of 2,6-difluorobenzamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2,6-difluorobenzamide?
A1: The two primary methods for synthesizing 2,6-difluorobenzamide are the hydrolysis of 2,6-difluorobenzonitrile and the ammonolysis of 2,6-difluorobenzoic acid or its derivatives, such as 2,6-difluorobenzoyl chloride.[1][2]
Q2: What is the main byproduct of concern when synthesizing 2,6-difluorobenzamide via hydrolysis of 2,6-difluorobenzonitrile?
A2: The primary byproduct is 2,6-difluorobenzoic acid, which forms from the over-hydrolysis of the target 2,6-difluorobenzamide.[1][3] It is crucial to control the reaction time to maximize the yield of the amide.[1]
Q3: How can I minimize the formation of 2,6-difluorobenzoic acid during the synthesis from 2,6-difluorobenzoyl chloride?
A3: 2,6-difluorobenzoyl chloride is highly sensitive to moisture.[4] To prevent its hydrolysis to 2,6-difluorobenzoic acid, it is essential to handle it under anhydrous (dry) conditions.[4]
Q4: Are there environmentally friendly methods for 2,6-difluorobenzamide synthesis?
A4: Yes, a non-catalytic hydrolysis of 2,6-difluorobenzonitrile in near-critical water is considered a greener method. This approach avoids the use of acid or base catalysts, which can cause environmental pollution from the resulting waste salts.[1]
Troubleshooting Guides
Scenario 1: Low Yield and Presence of 2,6-Difluorobenzoic Acid in the Hydrolysis of 2,6-Difluorobenzonitrile
Problem: The final product is contaminated with a significant amount of 2,6-difluorobenzoic acid, leading to a low yield of 2,6-difluorobenzamide.
Possible Causes and Solutions:
-
Prolonged Reaction Time: The 2,6-difluorobenzamide product can undergo further hydrolysis to the corresponding carboxylic acid.[1][3]
-
Solution: Carefully monitor the reaction progress and strictly control the reaction time. Establishing a reaction profile by taking aliquots at different time points can help determine the optimal duration.[1]
-
-
Harsh Reaction Conditions: High temperatures or high concentrations of acid/base can accelerate the hydrolysis of the amide.
Scenario 2: Formation of Impurities When Using 2,6-Difluorobenzoyl Chloride
Problem: The reaction of 2,6-difluorobenzoyl chloride with an amine source results in a low yield of the desired amide and the presence of 2,6-difluorobenzoic acid.
Possible Causes and Solutions:
-
Presence of Moisture: 2,6-difluorobenzoyl chloride readily reacts with water to form 2,6-difluorobenzoic acid.[4]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle the reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Degradation of the Starting Material: Improper storage of 2,6-difluorobenzoyl chloride can lead to its degradation.
-
Solution: Store 2,6-difluorobenzoyl chloride in a cool, dry place away from moisture and other incompatible materials to maintain its stability.[4]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Hydrolysis of 2,6-Difluorobenzonitrile
| Method | Catalyst/Medium | Temperature (°C) | Reaction Time (hours) | Reported Purity/Yield | Reference |
| Non-catalytic Hydrolysis | Deionized Water (near-critical) | 200-350 | 1-10 | Yields vary with conditions | [1] |
| Base-catalyzed Hydrolysis | Sodium Hydroxide / Hydrogen Peroxide | 50 | 5 | High Purity (99%) and Yield | [2][5] |
| Acid-catalyzed Hydrolysis | 90% Sulfuric Acid | 70-80 | Not specified | Method is mentioned | [6] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of 2,6-Difluorobenzonitrile with Hydrogen Peroxide
This protocol is based on methods described in patent literature.[2][5]
-
Preparation: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 30g (0.214 mol) of 2,6-difluorobenzonitrile.
-
Addition of Base: Add 25.62g (0.128 mol) of a 20% sodium hydroxide solution to the flask.
-
Heating: Heat the mixture to 50°C with stirring.
-
Addition of Hydrogen Peroxide: Slowly add 72.61g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over 3 hours while maintaining the temperature at 50°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 50°C for an additional 2 hours.
-
Work-up:
-
Cool the reaction mixture to 25°C.
-
Adjust the pH to approximately 7.0 using a 10 wt% hydrochloric acid solution.
-
Stir for 1.5 hours at this temperature.
-
Filter the resulting solid product via suction filtration.
-
Wash the filter cake with water.
-
Dry the solid product to obtain 2,6-difluorobenzamide.
-
Protocol 2: Synthesis of a N-Substituted 2,6-Difluorobenzamide from 2,6-Difluorobenzoyl Chloride
This is a general procedure for acylation using an acyl chloride.
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add 2,6-difluorobenzoyl chloride (1.05 equivalents) to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Work-up:
-
Quench the reaction with the addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield in 2,6-difluorobenzamide synthesis.
Caption: Reaction pathway for the hydrolysis of 2,6-difluorobenzonitrile.
Caption: Synthesis of N-substituted 2,6-difluorobenzamides and byproduct formation.
References
- 1. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 2. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 18063-02-0: 2,6-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 5. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]
- 6. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Optimizing Fries Rearrangement for Substituted Benzamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Fries rearrangement for the synthesis of substituted benzamides. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement and how is it applied to substituted benzamide synthesis?
The Fries rearrangement is a chemical reaction that involves the rearrangement of an aryl ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid.[1][2] In the context of substituted benzamide synthesis, the analogous reaction, often referred to as the N-Fries rearrangement, involves the intramolecular migration of an acyl group from the nitrogen atom of an N-arylbenzamide to the aromatic ring of the amine moiety. This process yields ortho- and para-aminoaryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[3]
Q2: What is the underlying mechanism of the Lewis acid-catalyzed Fries rearrangement for N-arylbenzamides?
While the precise mechanism can be complex and may vary with reaction conditions, a widely accepted pathway involves the following key steps:[4][5]
-
Coordination: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the carbonyl oxygen of the amide. This is the more electron-rich oxygen atom and, therefore, the preferred Lewis base.[2]
-
Acylium Ion Formation: This coordination polarizes the C-N bond, leading to the formation of an acylium ion intermediate.[2]
-
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the amine portion of the molecule.[2]
-
Product Formation: Subsequent proton loss and hydrolysis during work-up yield the ortho- and para-substituted aminoaryl ketone products.
Q3: What are the key factors influencing the ortho/para selectivity of the reaction?
The ratio of ortho to para products can be controlled by carefully selecting the reaction conditions:
-
Temperature: Lower reaction temperatures generally favor the formation of the para-isomer (kinetic control), while higher temperatures tend to yield more of the ortho-isomer (thermodynamic control).[2][4] The ortho-isomer can form a more stable bidentate complex with the Lewis acid, which is favored at higher temperatures.[4]
-
Solvent: The polarity of the solvent plays a significant role. Non-polar solvents tend to favor the formation of the ortho product, whereas more polar solvents increase the proportion of the para product.[4]
-
Catalyst: The choice and amount of Lewis acid can also influence the regioselectivity.
Q4: Are there alternative methods to the traditional Lewis acid-catalyzed Fries rearrangement for benzamides?
Yes, several variants of the Fries rearrangement can be applied to N-arylbenzamides:
-
Photo-Fries Rearrangement: This method utilizes ultraviolet (UV) light to induce the rearrangement without the need for a catalyst.[4][6] The reaction proceeds through a radical mechanism and can be effective for substrates with deactivating groups on the aromatic ring.[4] However, yields can sometimes be low.[4]
-
Anionic Fries Rearrangement: This variant involves the use of a strong base (e.g., an organolithium reagent) to facilitate the ortho-metalation of an O-aryl carbamate, which then rearranges to an ortho-carbonyl species.[4][7] This method offers high regioselectivity for the ortho position.[8]
Q5: What are the common limitations of the Fries rearrangement for substituted benzamide synthesis?
Several factors can limit the success of this reaction:
-
Harsh Conditions: The use of strong Lewis acids and high temperatures can be incompatible with sensitive functional groups on the benzamide substrate.[2]
-
Steric Hindrance: Heavily substituted aromatic rings or bulky acyl groups can lead to lower yields due to steric constraints.[2][5]
-
Deactivating Groups: Electron-withdrawing groups on the aromatic ring of the amine moiety can deactivate it towards electrophilic attack by the acylium ion, resulting in poor yields.[2]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid may have been deactivated by moisture. | - Ensure all glassware is thoroughly dried before use. - Use a freshly opened or properly stored anhydrous Lewis acid. - Handle the Lewis acid under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Deactivated Substrate: The presence of strong electron-withdrawing groups on the N-aryl ring can inhibit the reaction.[2] | - Consider using the photo-Fries rearrangement, which can be more effective for substrates with deactivating groups.[4] - If possible, modify the synthetic route to introduce electron-donating groups or use a precursor with less deactivating substituents. | |
| 3. Unstable Acyl Group: The acyl group may not be stable under the harsh reaction conditions.[2] | - Use a more robust acyl group if the synthesis allows. - Attempt the reaction under milder conditions, for example, by using a less aggressive Lewis acid or a lower reaction temperature, though this may require longer reaction times. | |
| 4. Steric Hindrance: Bulky substituents on either the N-aryl or benzoyl portion of the molecule can prevent the rearrangement.[2][5] | - If possible, use starting materials with less steric bulk. - Higher reaction temperatures may help overcome some steric barriers, but this could also lead to side reactions. | |
| Poor Ortho/Para Selectivity | 1. Suboptimal Temperature: The reaction temperature is a critical factor in determining the ortho/para ratio.[2][4] | - For the para-isomer, conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). - To favor the ortho-isomer, increase the reaction temperature. A systematic temperature screen is recommended for optimization. |
| 2. Incorrect Solvent Polarity: The solvent polarity influences the stability of the transition states leading to the ortho and para products.[4] | - To increase the yield of the ortho product, use a non-polar solvent. - For a higher proportion of the para product, a more polar solvent is generally preferred. | |
| Formation of Side Products | 1. Intermolecular Acylation: The acylium ion can react with another molecule of the N-arylbenzamide or the solvent, leading to intermolecular acylation products. | - Run the reaction at a higher dilution to favor the intramolecular rearrangement. - Choose a solvent that is inert to Friedel-Crafts acylation. |
| 2. Cleavage of the Amide Bond: Under harsh conditions, the amide bond can be cleaved, leading to the formation of the corresponding aniline and benzoic acid derivatives. | - Use milder reaction conditions (lower temperature, less reactive Lewis acid). - Reduce the reaction time. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged exposure to harsh conditions after the starting material has been consumed. | |
| 3. Charring or Decomposition: High temperatures can lead to the decomposition of the starting material or product. | - Lower the reaction temperature. - Ensure efficient stirring to prevent localized overheating. |
Quantitative Data
The following tables summarize representative data for the Fries rearrangement, primarily focusing on phenolic esters due to the limited availability of comprehensive data for N-arylbenzamides. This information can serve as a valuable reference for optimizing reaction conditions.
Table 1: Effect of Temperature and Solvent on Ortho/Para Ratio in the Fries Rearrangement of 2-Fluorophenyl Acetate with AlCl₃ [9]
| Entry | Temperature (°C) | Solvent | Total Yield (%) | Ortho:Para Ratio |
| 1 | 40 | Monochlorobenzene | 45 | 1.0 : 2.13 |
| 2 | 80 | Monochlorobenzene | 80 | 1.0 : 1.54 |
| 3 | 100 | Monochlorobenzene | 88 | 2.84 : 1.0 |
| 4 | 120 | Monochlorobenzene | 92 | 3.03 : 1.0 |
| 5 | 170 | Monochlorobenzene | 62 | 1.72 : 1.0 |
Table 2: Comparison of Catalysts for the Fries Rearrangement
| Catalyst | Substrate | Conditions | Yield (%) | Selectivity | Reference |
| AlCl₃ | Phenyl acetate | Nitrobenzene, 25°C | High | Para favored | [1] |
| Zn Powder | Acetylated Phenols | DMF, Microwave | Good | Selective for single isomer | [10] |
| Bismuth Triflate | Phenyl acetate | 10 mol%, neat | Moderate to good | Varies | [11] |
| Sulfated Zirconia | Phenyl acetate | 200°C | Good | Varies | [12] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Fries Rearrangement of an N-Arylbenzamide
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a stirred solution of the N-arylbenzamide in a suitable anhydrous solvent (e.g., nitrobenzene or dichlorobenzene), cool the mixture to the desired temperature (e.g., 0 °C for para-selectivity or higher temperatures for ortho-selectivity).
-
Catalyst Addition: Slowly add the Lewis acid (e.g., 1.1 to 2.5 equivalents of AlCl₃) portion-wise, maintaining the reaction temperature.
-
Reaction Monitoring: Allow the reaction to stir at the selected temperature for the required time (typically 1 to 24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum complexes.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to separate the ortho and para isomers.
Protocol 2: General Procedure for Photo-Fries Rearrangement of an N-Arylbenzamide
-
Solution Preparation: Dissolve the N-arylbenzamide in a suitable solvent (e.g., methanol or acetonitrile) in a quartz reaction vessel. The choice of solvent can influence the product distribution.[13]
-
Degassing: Degas the solution by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength (e.g., 254 nm) for the required duration.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography to isolate the rearranged products.[14]
Protocol 3: General Procedure for Anionic Fries Rearrangement of an O-Aryl Carbamate
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the O-aryl carbamate in an anhydrous ether solvent (e.g., THF).
-
Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) dropwise.
-
Rearrangement: Allow the reaction mixture to warm slowly to the desired temperature (e.g., 0 °C or room temperature) to induce the rearrangement.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the product by column chromatography or recrystallization.[8]
Visualizations
Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.
Caption: General Experimental Workflow for the Fries Rearrangement.
Caption: Troubleshooting Decision Tree for Fries Rearrangement.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. byjus.com [byjus.com]
- 3. Molecular Iodine Catalysed Benzylic sp3 C-H Bond Amination for the Synthesis of 2-Arylquinazolines from 2-Aminobenzaldehydes, 2-Aminobenzophenones and 2-Aminobenzyl Alcohols [organic-chemistry.org]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Fries Rearrangement Catalyzed by Zinc Powder [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photochemistry of para substituted benzanilides in solution: Preparative and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iris.unipv.it [iris.unipv.it]
Technical Support Center: Enhancing the Solubility of 2,6-Difluorobenzamide-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental work with 2,6-difluorobenzamide-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2,6-difluorobenzamide?
A1: 2,6-Difluorobenzamide is a white to off-white crystalline powder. It is generally considered to have poor aqueous solubility and is sparingly soluble in water.[1][2] It exhibits higher solubility in organic solvents such as ethanol.[3][4] The predicted pKa of 2,6-difluorobenzamide is approximately 14.54, indicating it is a very weak acid and not readily ionizable in typical physiological pH ranges.[4] Therefore, pH adjustment is not an effective strategy for its solubilization.
Q2: My 2,6-difluorobenzamide-based inhibitor is precipitating out of my aqueous buffer during my experiment. What are the likely causes and solutions?
A2: Precipitation of your inhibitor from an aqueous buffer is a common issue arising from its low aqueous solubility. This often occurs when a stock solution, typically prepared in an organic solvent like DMSO or ethanol, is diluted into an aqueous medium. The decrease in the organic solvent concentration upon dilution lowers the overall solvating capacity for the hydrophobic compound, leading to precipitation.
To address this, consider the following:
-
Lower the final concentration: The simplest approach is to work at a lower final concentration of the inhibitor in your assay, below its aqueous solubility limit.
-
Increase the co-solvent concentration: If your experimental system allows, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous buffer can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your biological assay.
-
Utilize solubility-enhancing excipients: Incorporating excipients like cyclodextrins or surfactants can increase the apparent aqueous solubility of your compound.
Q3: Can I use pH adjustment to improve the solubility of my 2,6-difluorobenzamide inhibitor?
A3: Due to the high predicted pKa of approximately 14.54, the amide group of 2,6-difluorobenzamide is not readily protonated or deprotonated within the typical physiological pH range (pH 1-8).[4] Consequently, altering the pH of your solution is unlikely to significantly improve its solubility.
Q4: What are the most common strategies for enhancing the aqueous solubility of 2,6-difluorobenzamide-based inhibitors for in vitro and in vivo studies?
A4: The most common and effective strategies for enhancing the solubility of poorly water-soluble compounds like 2,6-difluorobenzamide and its derivatives include:
-
Co-solvency: Using a mixture of water and a miscible organic solvent (co-solvent) to increase the drug's solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Cyclodextrin Complexation: Encapsulating the hydrophobic inhibitor molecule within the hydrophobic cavity of a cyclodextrin molecule to form a water-soluble inclusion complex.
-
Solid Dispersion: Dispersing the drug in a solid matrix of a hydrophilic carrier to improve its dissolution rate and apparent solubility.
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.
Troubleshooting Guides
Issue 1: Precipitate Formation When Diluting a Stock Solution
Problem: My 2,6-difluorobenzamide inhibitor, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer.
dot
Caption: Troubleshooting workflow for inhibitor precipitation.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your stock solution in the organic solvent is fully dissolved and has not reached its saturation point. Gentle warming and vortexing can aid in complete dissolution.
-
Optimize Dilution Method: Instead of a single large dilution step, try a serial dilution approach. This gradual decrease in organic solvent concentration can sometimes prevent immediate precipitation.
-
Evaluate Co-solvent Tolerance: Determine the maximum concentration of the organic co-solvent (e.g., DMSO) that is tolerated by your experimental system (e.g., cell line, enzyme) without causing toxicity or interfering with the assay.
-
Incorporate a Solubilizing Excipient: If increasing the co-solvent is not feasible, consider pre-complexing your inhibitor with a cyclodextrin before dilution or adding a biocompatible surfactant to your aqueous buffer.
Issue 2: Low Achievable Concentration for In Vitro Assays
Problem: The maximum concentration of my 2,6-difluorobenzamide inhibitor that I can achieve in my final assay buffer without precipitation is too low for my desired experimental range.
dot
Caption: Strategies for increasing inhibitor concentration.
Troubleshooting Steps:
-
Systematic Co-solvent Screening: Prepare small-scale formulations using different water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) at various concentrations to determine the optimal co-solvent system for your inhibitor.
-
Cyclodextrin Screening: Test different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to identify the most effective one for forming an inclusion complex with your inhibitor. The formation of the complex can be confirmed by techniques like NMR or DSC.
-
Prepare a Solid Dispersion: For preparing a more soluble stock, consider creating a solid dispersion of your inhibitor with a hydrophilic polymer (e.g., PVP, HPMC). This can be achieved through methods like solvent evaporation or melt extrusion. The resulting solid can then be dissolved in your desired solvent.
-
Formulate a Nanosuspension: If a higher concentration stock is required, preparing a nanosuspension of your inhibitor can significantly increase its dissolution rate and apparent solubility. This can be achieved through techniques like media milling or high-pressure homogenization.
Data Presentation
Table 1: Illustrative Solubility of 2,6-Difluorobenzamide in Various Solvents
| Solvent | Solubility | Reference |
| Water | Poorly soluble/Insoluble | [1][2] |
| Ethanol | Soluble (5% solution may be clear to turbid) | [3][4] |
| DMSO | Likely soluble (based on general use for similar compounds) | N/A |
| Propylene Glycol | Likely soluble (based on its use as a co-solvent) | N/A |
| PEG 400 | Likely soluble (based on its use as a co-solvent) | N/A |
Table 2: Example of Solubility Enhancement of a Poorly Soluble Benzamide Derivative Using Co-solvents
| Co-solvent System (v/v) | Illustrative Solubility (mg/mL) |
| Water | < 0.1 |
| 20% Ethanol in Water | 0.5 |
| 40% Ethanol in Water | 2.0 |
| 20% Propylene Glycol in Water | 0.8 |
| 40% Propylene Glycol in Water | 3.5 |
Note: This table presents hypothetical data to illustrate the potential effect of co-solvents on the solubility of a poorly soluble benzamide derivative.
Table 3: Example of Solubility Enhancement of a Poorly Soluble Benzamide Derivative Using Cyclodextrins
| Cyclodextrin (CD) | Concentration (mM) | Illustrative Solubility (mg/mL) |
| None | 0 | < 0.1 |
| β-Cyclodextrin | 10 | 1.2 |
| Hydroxypropyl-β-Cyclodextrin | 10 | 5.8 |
Note: This table presents hypothetical data to illustrate the potential effect of cyclodextrins on the solubility of a poorly soluble benzamide derivative.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Materials: 2,6-difluorobenzamide-based inhibitor, purified water, appropriate analytical method (e.g., HPLC-UV), shaker incubator.
-
Procedure:
-
Add an excess amount of the inhibitor to a known volume of purified water in a sealed vial.
-
Equilibrate the suspension by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved inhibitor in the filtrate using a validated analytical method.
-
Protocol 2: Co-solvency Method for Solubility Enhancement
-
Materials: 2,6-difluorobenzamide-based inhibitor, selected co-solvent (e.g., ethanol, propylene glycol), purified water, analytical method.
-
Procedure:
-
Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10:90, 20:80, 30:70, 40:60 v/v).
-
Determine the solubility of the inhibitor in each co-solvent mixture following the procedure outlined in Protocol 1.
-
Plot the solubility of the inhibitor as a function of the co-solvent concentration to identify the optimal co-solvent system.
-
Protocol 3: Cyclodextrin Complexation for Solubility Enhancement
-
Materials: 2,6-difluorobenzamide-based inhibitor, selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin), purified water, analytical method.
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin.
-
Add an excess amount of the inhibitor to each cyclodextrin solution.
-
Equilibrate the samples as described in Protocol 1.
-
Determine the concentration of the dissolved inhibitor in the filtered supernatant for each cyclodextrin concentration.
-
Plot the inhibitor solubility as a function of the cyclodextrin concentration to determine the phase solubility diagram and the stability constant of the inclusion complex.
-
Signaling Pathway and Experimental Workflow Diagrams
dot
Caption: Inhibition of bacterial cell division by FtsZ inhibitors.[1][2][5][6][7][8]
dot
Caption: Inhibition of Store-Operated Calcium Entry (SOCE).[9]
dot
Caption: Experimental workflow for formulation development.
References
- 1. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Difluorobenzamide 97 18063-03-1 [sigmaaldrich.com]
- 4. 2,6-Difluorobenzamide CAS#: 18063-03-1 [m.chemicalbook.com]
- 5. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 9. 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Antibacterial Potential of 2,6-Difluoro-3-methoxybenzylamine: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticipated antibacterial activity of 2,6-Difluoro-3-methoxybenzylamine. Due to the absence of publicly available experimental data on this specific compound, this guide synthesizes findings from structurally related molecules to project its potential efficacy and mechanism of action.
The strategic incorporation of fluorine atoms and methoxy groups into benzylamine scaffolds has been a fruitful area of research in the development of novel antimicrobial agents. While direct antibacterial testing data for this compound is not currently available in published literature, an examination of analogous compounds provides a strong basis for predicting its potential antibacterial properties. This guide compares the performance of structurally similar compounds, outlines standard experimental protocols for validation, and proposes a likely mechanism of action.
Comparative Antibacterial Activity of Structurally Related Compounds
The antibacterial efficacy of compounds is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a bacterium. The following table summarizes the MIC values for various fluorinated and methoxy-substituted benzylamine and benzamide derivatives against common bacterial pathogens. This data, gathered from multiple studies, offers a predictive framework for the potential activity of this compound.
| Compound Class | Specific Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| 2,6-Difluorobenzamides | 3-(4-tert-butylphenyl)-1,2,4-oxadiazole linked 2,6-difluorobenzamide | Staphylococcus aureus (including MRSA) | 0.5 - 1 | [1] |
| Chloroalkoxy, bromoalkoxy, and alkyloxy derivatives | Bacillus subtilis, Staphylococcus aureus (susceptible and resistant) | Good activity reported (specific values vary) | [2] | |
| Fluorinated Benzimidazoles | A fluorinated benzimidazole derivative, TFBZ | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [3] |
| 2-(m-fluorophenyl)-benzimidazole derivatives | Bacillus subtilis | 7.81 | ||
| Compound 18 (meta-fluorine substituted) | Gram-negative bacteria | 31.25 | ||
| Methoxybenzylamides | N-(4-methoxybenzyl)undec-10-enamide | E. coli, A. tumefaciens | 55 | [4] |
| (9Z, 12R)-12-hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli, A. tumefaciens | 45 | [4] | |
| Methoxybenzaldehydes | 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | 1024 | [5] |
| Benzylamine Derivatives | Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives | Pseudomonas aeruginosa, Staphylococcus epidermidis | 0.002 - 0.016 |
Experimental Protocols
To validate the antibacterial activity of a novel compound such as this compound, a standardized methodology is crucial. The following is a detailed protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6][7]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Test Compound Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration and sterilized by filtration.
-
Preparation of Microtiter Plates: 100 µL of sterile MHB is added to all wells of a 96-well plate.
-
Serial Dilution: 100 µL of the test compound stock solution is added to the first column of wells, and then serially diluted (typically two-fold) across the plate by transferring 100 µL from one well to the next. The final 100 µL from the last dilution well is discarded. This creates a concentration gradient of the test compound.
-
Inoculation: The bacterial inoculum is diluted to a final concentration of approximately 5 x 10^5 CFU/mL in MHB. 100 µL of this standardized bacterial suspension is then added to each well, bringing the total volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing MHB and the bacterial inoculum without the test compound.
-
Negative Control: Wells containing only MHB to check for sterility.
-
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for antibacterial activity screening and a proposed mechanism of action for this compound based on related compounds.
Caption: Experimental workflow for MIC determination.
Caption: Proposed mechanism of action via FtsZ inhibition.
Discussion and Future Directions
The structural motifs present in this compound, namely the 2,6-difluoro substitution and the methoxybenzyl group, are well-represented in compounds with known antibacterial properties. The 2,6-difluorobenzamide moiety is a known inhibitor of the bacterial cell division protein FtsZ.[1][8] FtsZ is a crucial protein that forms the Z-ring at the site of cell division, making it an attractive target for novel antibiotics.[9][10] Inhibition of FtsZ polymerization disrupts cell division, leading to cell filamentation and eventual death.[9]
The methoxybenzyl group has also been incorporated into various compounds exhibiting antimicrobial activity.[4][5] While its precise contribution can vary, it often influences the compound's lipophilicity and ability to interact with bacterial targets.
Based on this evidence, it is highly probable that this compound will exhibit antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Its mechanism of action is likely to involve the inhibition of FtsZ.
To validate these hypotheses, further research is essential. The experimental protocols outlined above provide a clear path for the in vitro evaluation of this compound's antibacterial spectrum and potency. Subsequent studies could explore its efficacy against a broader panel of clinically relevant pathogens, including drug-resistant strains, and confirm its mechanism of action through assays that directly measure FtsZ polymerization and GTPase activity. Such research will be pivotal in determining the potential of this compound as a lead compound for the development of new antibacterial therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 10. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FtsZ Inhibitors: Benchmarking 2,6-Difluoro-3-methoxybenzylamine Derivatives Against Key Modulators of Bacterial Cell Division
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FtsZ inhibitors, with a focus on the 2,6-difluoro-3-methoxy-substituted scaffold. Due to a lack of specific experimental data for 2,6-Difluoro-3-methoxybenzylamine as an FtsZ inhibitor in the current scientific literature, this guide will focus on its closely related and well-characterized analog, 2,6-Difluoro-3-methoxybenzamide (DFMBA). This compound belongs to the benzamide class of FtsZ inhibitors, which has demonstrated significant antibacterial activity.[1] We will compare its performance with other prominent FtsZ inhibitors, namely PC190723, Zantrin Z3, and Berberine, supported by available experimental data.
The bacterial cell division protein FtsZ is a crucial and highly conserved GTPase that plays a central role in prokaryotic cytokinesis. Its structural and functional homology to eukaryotic tubulin has made it an attractive target for the development of novel antibacterial agents.[1] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring at the bacterial division site, leading to filamentation and eventual cell death. This guide delves into a quantitative and methodological comparison of small molecule inhibitors that target this essential protein.
Quantitative Comparison of FtsZ Inhibitor Performance
The efficacy of FtsZ inhibitors is primarily evaluated based on their half-maximal inhibitory concentration (IC50) against FtsZ's GTPase activity or polymerization, and their minimum inhibitory concentration (MIC) against various bacterial strains. The following table summarizes the available data for DFMBA and other key FtsZ inhibitors.
| Inhibitor | Target FtsZ (Assay) | IC50 | Bacterial Strain(s) | MIC | Mechanism of Action |
| 2,6-Difluoro-3-methoxybenzamide (DFMBA) | S. aureus FtsZ (GTPase) | Data not available | Staphylococcus aureus | More active than 3-methoxybenzamide[1] | Allosteric Inhibition[1] |
| PC190723 | S. aureus FtsZ (GTPase) | 55 nM | Staphylococcus aureus (including MRSA) | 0.5 - 1.0 µg/mL | Stabilizes FtsZ polymers[2] |
| Zantrin Z3 | E. coli FtsZ (GTPase) | 15 µM | E. coli (acrAB-null strain) | 20 µM | Destabilizes FtsZ polymers |
| Berberine (9-phenoxyalkyl derivatives) | S. aureus FtsZ (GTPase) | 37.8 - 63.7 µM | S. aureus (including MRSA), E. faecium (including VRE), E. coli, K. pneumoniae | 2 - 8 µg/mL (MRSA), 4 - 16 µg/mL (VRE), 32 - 128 µg/mL (Gram-negative) | Inhibits FtsZ polymerization and GTPase activity[3] |
Signaling Pathways and Mechanism of Action
FtsZ inhibitors can exert their effects through various mechanisms, primarily by either stabilizing or destabilizing FtsZ polymers, or by inhibiting its GTPase activity which is essential for the dynamic nature of the Z-ring.
Caption: Mechanism of action of different FtsZ inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of FtsZ inhibitors. Below are the protocols for key experiments cited in the evaluation of these compounds.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.
Caption: Workflow for the FtsZ GTPase activity assay.
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified FtsZ protein (e.g., 2-5 µM) with a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2).
-
Inhibitor Addition: Add the FtsZ inhibitor at various concentrations to the wells. Include a solvent control (e.g., DMSO).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the GTPase reaction by adding GTP to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Phosphate Detection: Stop the reaction and quantify the amount of inorganic phosphate (Pi) released using a detection reagent such as malachite green.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the rate of GTP hydrolysis. Plot the rate against the inhibitor concentration to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Serial Dilution: In a 96-well microtiter plate, prepare a serial two-fold dilution of the FtsZ inhibitor in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL) and then dilute it to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible bacterial growth (i.e., the well remains clear).
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the assembly of FtsZ into protofilaments by measuring the increase in light scattering over time.
Protocol:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing purified FtsZ (typically 12 µM) in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).
-
Inhibitor Addition: Add the FtsZ inhibitor at various concentrations. A solvent control should also be included.
-
Incubation: Incubate the mixture at 30°C for a few minutes to allow for inhibitor binding.
-
Polymerization Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Monitoring: Immediately monitor the change in light scattering at a 90° angle (e.g., at 350 nm) over time using a spectrofluorometer or a dedicated light scattering instrument.
-
Data Analysis: Record the initial rate of polymerization or the steady-state light scattering signal. Plot the polymerization rate or signal against the inhibitor concentration to determine the IC50 value.
Conclusion
The 2,6-difluorobenzamide scaffold, represented here by DFMBA, is a promising starting point for the development of potent FtsZ inhibitors. Its increased activity compared to non-fluorinated analogs highlights the importance of the fluorine substitutions at the 2 and 6 positions.[1] When compared to other well-known FtsZ inhibitors, PC190723 stands out for its high potency against S. aureus FtsZ, acting as a polymer stabilizer. Zantrin Z3, on the other hand, destabilizes FtsZ polymers and shows activity against E. coli. Berberine and its derivatives represent a class of natural product-based inhibitors with broad-spectrum activity, though generally with higher IC50 and MIC values than synthetic compounds like PC190723.
Further research is warranted to synthesize and evaluate this compound to determine its specific activity as an FtsZ inhibitor and to fully understand the structure-activity relationship of this chemical class. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and future FtsZ-targeting compounds, aiding in the critical mission of developing new and effective antibiotics.
References
- 1. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design of Berberine-Based FtsZ Inhibitors with Broad-Spectrum Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,6-Difluoro-3-methoxybenzylamine and PC190723: A Building Block Versus a Bioactive Inhibitor
In the landscape of drug discovery and development, the journey from a simple chemical building block to a potent, well-characterized bioactive compound is a testament to the intricate process of medicinal chemistry. This guide provides a comparative analysis of 2,6-Difluoro-3-methoxybenzylamine , a chemical intermediate, and PC190723 , a highly potent inhibitor of the bacterial cell division protein FtsZ. While not direct competitors, their relationship exemplifies the evolution of a chemical scaffold into a targeted therapeutic agent. This analysis is tailored for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and visualizations to elucidate their distinct roles and properties.
Overview of the Compounds
This compound is a substituted benzylamine derivative. Such compounds are valuable in organic synthesis, serving as precursors for the construction of more complex molecules. Its specific substitution pattern, featuring two fluorine atoms and a methoxy group on the benzene ring, can influence the physicochemical properties and biological activity of the final compounds derived from it.
PC190723 , on the other hand, is a well-characterized antibacterial agent that has demonstrated potent and selective bactericidal activity, particularly against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It represents a culmination of structure-activity relationship (SAR) studies, where a chemical scaffold, in this case, a 2,6-difluorobenzamide derivative, has been optimized for potent biological activity.
Chemical and Physical Properties
A direct comparison of the physicochemical properties of a chemical intermediate and a final drug candidate highlights the modifications undertaken to achieve desired pharmacological characteristics.
| Property | This compound | PC190723 |
| IUPAC Name | (2,6-Difluoro-3-methoxyphenyl)methanamine | 3-[(6-chloro-1,3-thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide |
| CAS Number | 886498-50-6 | 933698-13-4 |
| Molecular Formula | C₈H₉F₂NO | C₁₄H₈ClF₂N₃O₂S |
| Molecular Weight | 173.16 g/mol | 371.75 g/mol |
| Appearance | No data available | Crystalline solid |
| Solubility | No data available | Poor aqueous solubility |
| Role | Chemical Intermediate | Bioactive Compound (FtsZ Inhibitor) |
Biological Activity and Mechanism of Action
The most significant distinction between these two molecules lies in their biological activity. While this compound is not reported to have significant intrinsic biological activity, PC190723 is a potent inhibitor of a key bacterial protein.
PC190723: A Potent FtsZ Inhibitor
PC190723 exerts its antibacterial effect by targeting Filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of eukaryotic tubulin.[1] FtsZ is essential for bacterial cell division, where it polymerizes to form the Z-ring at the division site, acting as a scaffold for the assembly of the division machinery.
The mechanism of action of PC190723 involves the stabilization of FtsZ polymers.[2] By binding to FtsZ, PC190723 enhances its polymerization and prevents the disassembly of the filaments. This aberrant stabilization disrupts the normal dynamics of the Z-ring, leading to an inhibition of cell division and ultimately bacterial cell death. This mode of action is analogous to the anticancer drug Taxol, which stabilizes microtubules.[2]
The 2,6-difluoro-3-methoxybenzamide moiety of PC190723 is crucial for its activity, with studies showing that this fragment alone can induce FtsZ bundling.[1][2]
Quantitative Biological Data for PC190723
| Assay | Organism | Value |
| IC₅₀ (GTPase activity) | S. aureus FtsZ | 55 nM[1] |
| MIC | Staphylococcus aureus (MSSA) | 1 µg/mL |
| MIC | Staphylococcus aureus (MRSA) | 1 µg/mL |
| MIC | Bacillus subtilis | 0.5 µg/mL |
From Building Block to Bioactive Molecule: A Synthetic Perspective
While no direct synthesis of PC190723 from this compound is explicitly detailed in the primary literature, the structural relationship is evident. The benzylamine can be a precursor to the 2,6-difluoro-3-methoxybenzamide core, a key pharmacophore of PC190723 and other related FtsZ inhibitors. The following diagram illustrates a plausible synthetic logic.
Caption: A logical synthetic pathway from this compound to PC190723.
Mechanism of Action of PC190723
The signaling pathway affected by PC190723 is the bacterial cell division process. The following diagram illustrates how PC190723 disrupts this fundamental process.
Caption: Mechanism of action of PC190723 on bacterial cell division.
Experimental Protocols
For researchers aiming to evaluate similar compounds, the following are summarized protocols for key assays used in the characterization of PC190723.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as monomers assemble into larger polymers.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution
-
Test compound (e.g., PC190723) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorometer or spectrophotometer capable of 90° light scattering measurements
Procedure:
-
Set up the fluorometer with excitation and emission wavelengths at 350 nm.
-
In a cuvette, mix the polymerization buffer, FtsZ protein (to a final concentration of ~5-10 µM), and the test compound at the desired concentration.
-
Incubate the mixture for a few minutes at the desired temperature (e.g., 30°C).
-
Initiate polymerization by adding GTP (to a final concentration of ~1 mM).
-
Immediately start recording the light scattering signal over time.
-
An increase in scattering intensity indicates FtsZ polymerization. Inhibitors can be identified by a reduction in the rate or extent of polymerization.
Caption: Workflow for the FtsZ polymerization light scattering assay.
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.
Materials:
-
Purified FtsZ protein
-
Reaction buffer (similar to polymerization buffer)
-
GTP solution
-
Test compound
-
Malachite green reagent for phosphate detection
Procedure:
-
Set up reactions containing FtsZ, reaction buffer, and the test compound in a 96-well plate.
-
Initiate the reaction by adding GTP.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.
-
The absorbance is read on a plate reader, and the amount of phosphate is quantified against a standard curve.
-
Inhibitors of GTPase activity will result in a lower amount of released phosphate compared to the control.
Conclusion
The comparative analysis of this compound and PC190723 provides a clear illustration of the distinct yet connected roles of chemical intermediates and bioactive drug candidates in the field of drug discovery. This compound represents a valuable starting point, possessing a key structural motif that, through synthetic elaboration, can lead to potent biological activity. PC190723 is the embodiment of this potential realized, a highly specific inhibitor of a crucial bacterial target with demonstrated antibacterial efficacy. For researchers in this field, understanding this relationship is fundamental to the design and development of novel therapeutic agents. The data and protocols presented herein serve as a comprehensive resource for the evaluation of new compounds targeting FtsZ and for appreciating the journey from a simple building block to a potential life-saving drug.
References
Unveiling the Potential of 2,6-Difluoro-3-methoxybenzylamine Analogs Against MRSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance, particularly in Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the urgent development of novel therapeutic agents. This guide provides a comprehensive biological evaluation of a promising class of compounds: 2,6-Difluoro-3-methoxybenzylamine analogs. By objectively comparing their performance with alternative compounds and presenting supporting experimental data, this document serves as a critical resource for researchers in the field of antimicrobial drug discovery.
Comparative Efficacy of 2,6-Difluoro-3-alkoxybenzamide Analogs against MRSA
A series of 2,6-difluoro-3-alkoxybenzamide derivatives have been synthesized and evaluated for their in vitro activity against MRSA. The antimicrobial efficacy of these compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The data presented below summarizes the MIC values of five novel analogs against the MRSA strain ATCC 43300, alongside a methicillin-sensitive S. aureus (MSSA) strain for comparison.
| Compound ID | R Group (Substitution at 3-position) | MRSA (ATCC 43300) MIC (µg/mL) | MSSA (ATCC 25923) MIC (µg/mL) |
| MST A9 (1) | 3-Methylbenzyl | 8 | 2 |
| MST A12 (2) | 4-Methylbenzyl | 4 | 1 |
| MST B8 (3) | 3-Chlorobenzyl | 32 | 8 |
| MST B9 (4) | 4-Chlorobenzyl | 4 | 1 |
| MST C4 (5) | 3-Isopentyloxy | 4 | 2 |
| Oxacillin | - | >256 | 0.25 |
| Vancomycin | - | 1 | 1 |
Data sourced from a study on difluorobenzamide derivatives targeting FtsZ.[1]
The results indicate that several of the synthesized analogs exhibit potent activity against the MRSA strain, with MIC values as low as 4 µg/mL. Notably, compounds MST A12 (2) , MST B9 (4) , and MST C4 (5) demonstrate significant efficacy, comparable to or better than some existing antibiotics against resistant strains.
Experimental Protocols
The determination of the anti-MRSA activity of these analogs involves standardized and rigorous experimental procedures.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A suspension of the MRSA strain (e.g., ATCC 43300) is prepared in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The bacterial suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. A series of two-fold serial dilutions of each compound are then prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth but no compound) and a sterility control well (containing broth only) are also included. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Research Process
To better understand the workflow and the underlying mechanism of action of these promising anti-MRSA agents, the following diagrams have been generated.
Mechanism of Action: Targeting FtsZ-mediated Cell Division
The 2,6-difluorobenzamide scaffold, a core component of the evaluated analogs, is known to target a crucial bacterial protein called Filamenting temperature-sensitive mutant Z (FtsZ).[1] FtsZ is a homolog of eukaryotic tubulin and plays a pivotal role in bacterial cell division by forming the Z-ring at the division site. Inhibition of FtsZ disrupts the formation of the Z-ring, leading to the inhibition of cell division and ultimately bacterial cell death. This mechanism of action is distinct from many currently used antibiotics, making it a promising strategy to combat resistant strains.
Conclusion
The biological evaluation of this compound analogs reveals their significant potential as a new class of anti-MRSA agents. Their potent in vitro activity, coupled with a novel mechanism of action targeting the essential FtsZ protein, makes them attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the collective effort to combat the growing threat of antibiotic-resistant bacteria. Further investigations into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds are warranted.
References
A Comparative Analysis of Mono- vs. Di-Fluorinated Benzamide Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of mono- and di-fluorinated benzamide inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. By objectively evaluating their performance with supporting experimental data, this document aims to inform the strategic design of next-generation therapeutic agents.
Introduction
Benzamide-based structures are a cornerstone in medicinal chemistry, forming the scaffold for numerous enzyme inhibitors. The strategic incorporation of fluorine atoms into these molecules has become a powerful tool to modulate their physicochemical and pharmacological properties. Fluorination can significantly impact a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide focuses on a comparative study of non-, mono-, and di-fluorinated benzamide inhibitors, with a particular emphasis on their activity against two key therapeutic targets: Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerase (PARP).
Performance Comparison of Fluorinated Benzamide Inhibitors
The following tables summarize the in vitro potency of representative non-fluorinated, mono-fluorinated, and di-fluorinated benzamide inhibitors against HDAC and PARP enzymes. The data has been compiled from various studies to provide a comparative overview.
Histone Deacetylase (HDAC) Inhibitors
The data suggests that fluorination can influence both the potency and selectivity of benzamide-based HDAC inhibitors. For instance, the introduction of fluorine can enhance selectivity for specific HDAC isoforms by modulating the inhibitor's interaction with the enzyme's active site.
| Compound ID | Substitution | Target | IC50 (nM) | Reference |
| 1a | Non-fluorinated | HDAC1 | 20.6 | [1] |
| HDAC2 | 157.1 | [1] | ||
| HDAC3 | 138.4 | [1] | ||
| Compound 56 | Mono-fluorinated | HDAC3 | Moderately Selective | [2] |
| NKL54 | Di-fluorinated | HDAC Class I | Potent Inhibition | [2] |
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
In the realm of PARP inhibitors, fluorination has been a key strategy in the development of clinically approved drugs. The data below showcases the high potency of fluorinated benzamide derivatives.
| Compound ID | Substitution | Target | IC50 (nM) | Reference |
| Olaparib | Mono-fluorinated | PARP1 | 1.9 | |
| PARP2 | 1.5 | |||
| Rucaparib | Mono-fluorinated | PARP1 | 1.4 | |
| PARP2 | 1.4 | |||
| Niraparib | Non-fluorinated | PARP1 | 3.8 | |
| PARP2 | 2.1 | |||
| Talazoparib | Di-fluorinated | PARP1 | 0.57 | |
| PARP2 | 0.31 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the HDAC inhibition pathway and a general workflow for evaluating these inhibitors.
Figure 1. Mechanism of HDAC inhibition by fluorinated benzamides.
Figure 2. General workflow for inhibitor synthesis and evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and evaluation of fluorinated benzamide inhibitors.
General Synthesis of Fluorinated Benzamides
A common method for synthesizing fluorinated benzamides involves the amide coupling of a fluorinated benzoic acid with an appropriate amine.
Materials:
-
Fluorinated benzoic acid (e.g., 4-fluorobenzoic acid, 3,5-difluorobenzoic acid)
-
Thionyl chloride or oxalyl chloride
-
Appropriate amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or other non-nucleophilic base
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation: The fluorinated benzoic acid is converted to its corresponding acid chloride by refluxing with an excess of thionyl chloride or reacting with oxalyl chloride in the presence of a catalytic amount of DMF. The excess reagent is removed under reduced pressure.
-
Amide Coupling: The resulting acid chloride is dissolved in an anhydrous solvent (e.g., DCM) and cooled in an ice bath. The desired amine, along with a base such as triethylamine, is added dropwise to the solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: The reaction mixture is washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final fluorinated benzamide.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC developer solution (containing a protease and a potent HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO as a vehicle control), and the diluted HDAC enzyme.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Signal Development: Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Fluorescence Measurement: After a short incubation at room temperature, measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro PARP Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (histones pre-coated on a 96-well plate)
-
Biotinylated NAD+
-
Assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds (dissolved in DMSO)
-
96-well white microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: To the wells of the histone-coated plate, add the assay buffer, test compounds, PARP1 enzyme, and a mixture of NAD+ and biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the PARP reaction to proceed.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Signal Generation: Add the chemiluminescent HRP substrate to each well.
-
Luminescence Measurement: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The strategic incorporation of fluorine into benzamide inhibitors offers a versatile approach to fine-tune their pharmacological properties. As demonstrated, mono- and di-fluorination can significantly impact the potency and selectivity of these compounds against key therapeutic targets like HDACs and PARP. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Continued exploration of fluorination strategies will undoubtedly lead to the discovery of novel and more effective therapeutic agents.
References
- 1. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 2,6-Difluoro-3-methoxybenzylamine Derivatives: A Comparative Guide to their In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial efficacy of 2,6-difluoro-3-methoxybenzylamine derivatives and structurally related compounds. It offers a comprehensive overview of their performance, supported by experimental data and detailed methodologies, to inform further research and development in the quest for novel antimicrobial agents.
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of new classes of antibiotics. One promising avenue of research focuses on the inhibition of the bacterial cell division protein FtsZ. This protein is essential for bacterial cytokinesis and represents an attractive target due to its high conservation among various bacterial species and the absence of a close homolog in eukaryotes. Within this area, derivatives of 2,6-difluorobenzamide, which are structurally analogous to this compound derivatives, have shown potent antibacterial activity. This guide will delve into the in vitro and in vivo efficacy of these compounds, presenting a comparative analysis to aid in the evaluation of their therapeutic potential.
Comparative In Vitro Efficacy
The in vitro antibacterial activity of 2,6-difluorobenzamide derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of several key derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Target | Test Organism | MIC (µg/mL) | Reference |
| TXA707 | FtsZ | Staphylococcus aureus (MRSA) | 1 | [1] |
| TXA707 | FtsZ | Bacillus subtilis | <1 | [2] |
| Compound 7 (3-chloroalkoxy derivative) | FtsZ | Bacillus subtilis | 0.25 - 1 | [2] |
| Compound 7 (3-chloroalkoxy derivative) | FtsZ | Staphylococcus aureus (susceptible & resistant) | <10 | [2] |
| Compound 12 (3-bromoalkoxy derivative) | FtsZ | Bacillus subtilis | 0.25 - 1 | [2] |
| Compound 12 (3-bromoalkoxy derivative) | FtsZ | Staphylococcus aureus (susceptible & resistant) | <10 | [2] |
| Compound 17 (3-alkyloxy derivative) | FtsZ | Bacillus subtilis | 0.25 - 1 | [2] |
| Compound 17 (3-alkyloxy derivative) | FtsZ | Staphylococcus aureus (susceptible & resistant) | <10 | [2] |
| PC190723 | FtsZ | Staphylococcus aureus | 1 | [3] |
| 2,6-difluoro-3-methoxybenzamide | FtsZ | Staphylococcus aureus | More active than 3-methoxybenzamide | [3] |
Comparative In Vivo Efficacy
The in vivo efficacy of these compounds is often evaluated in animal models of infection, such as the neutropenic murine thigh infection model. This model allows for the assessment of a compound's ability to reduce bacterial load in a live organism. Key pharmacokinetic and pharmacodynamic (PK/PD) parameters are also determined to understand the drug's behavior in the body and its relationship with its antimicrobial effect.
| Compound | Animal Model | Test Organism | Key Findings | Reference |
| TXA709 (prodrug of TXA707) | Neutropenic Murine Thigh Infection | Staphylococcus aureus (MSSA & MRSA) | Half-life of TXA707: 3.2-4.4 h. The AUC/MIC ratio was the PD index most linked to efficacy. | [1] |
| TXA709 (prodrug of TXA707) | Neutropenic Murine Thigh Infection | Staphylococcus aureus (MSSA & MRSA) | Demonstrated dose-dependent activity against all tested isolates. | [1] |
Mechanism of Action: FtsZ Inhibition
The primary mechanism of action for this class of compounds is the inhibition of the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a crucial role in the formation of the Z-ring at the site of cell division. The Z-ring acts as a scaffold for the recruitment of other cell division proteins, collectively known as the divisome. By binding to FtsZ, these inhibitors disrupt the normal dynamics of FtsZ polymerization and Z-ring formation, ultimately leading to the cessation of cell division and bacterial death.[4][5]
Caption: FtsZ Inhibition Pathway
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Minimum Inhibitory Concentration (MIC) Assay
Purpose: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using MHB.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
In Vitro FtsZ Polymerization Assay (Light Scattering)
Purpose: To measure the effect of a compound on the polymerization of purified FtsZ protein in real-time.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing purified FtsZ protein in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).
-
Compound Addition: The test compound or vehicle control (e.g., DMSO) is added to the reaction mixture.
-
Baseline Reading: The mixture is incubated at 30°C for a few minutes to establish a baseline reading in a spectrofluorometer capable of measuring light scattering at a 90° angle.
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP to a final concentration of 1 mM.
-
Data Acquisition: The change in light scattering is monitored over time. An increase in light scattering indicates FtsZ polymerization, and the effect of the inhibitor is measured by the change in this signal.[6][7]
In Vivo Neutropenic Murine Thigh Infection Model
Purpose: To evaluate the efficacy of an antimicrobial agent in a live animal model of infection.
Protocol:
-
Induction of Neutropenia: Mice are rendered neutropenic by the intraperitoneal administration of cyclophosphamide.[1][8]
-
Infection: A defined inoculum of the test bacterium (e.g., S. aureus) is injected into the thigh muscle of the neutropenic mice.[1]
-
Treatment: At a specified time post-infection, the mice are treated with the test compound or a vehicle control via a clinically relevant route of administration (e.g., oral or intravenous).
-
Sample Collection: At various time points after treatment, the mice are euthanized, and the infected thigh muscle is aseptically removed.
-
Bacterial Load Determination: The thigh tissue is homogenized, and serial dilutions are plated on appropriate agar plates to determine the number of viable bacteria (CFU/gram of tissue).
-
Efficacy Assessment: The efficacy of the compound is determined by comparing the bacterial load in the treated groups to that in the control group.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of novel antibacterial agents targeting FtsZ.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 8. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Nintedanib, a Multi-Targeted Kinase Inhibitor
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount to interpreting its biological effects and anticipating potential off-target toxicities. This guide provides a comparative analysis of Nintedanib (formerly BIBF 1120), a clinically approved inhibitor with a methoxy-phenyl moiety, as a case study to illustrate the principles of cross-reactivity in kinase inhibitor drug discovery.
While specific public domain data on inhibitors featuring the precise "2,6-Difluoro-3-methoxybenzylamine" scaffold remains elusive, the analysis of structurally related compounds like Nintedanib offers valuable insights into the broader landscape of kinase inhibitor selectivity. Nintedanib is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR). Its cross-reactivity profile has been extensively characterized, providing a robust dataset for comparative analysis.
Quantitative Analysis of Nintedanib's Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Nintedanib against a panel of key kinases, with data presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). This data is crucial for understanding the inhibitor's potency and selectivity.
| Kinase Target | IC50 (nM) | Kinase Family |
| VEGFR1 (Flt-1) | 34 | Receptor Tyrosine Kinase |
| VEGFR2 (KDR) | 13 | Receptor Tyrosine Kinase |
| VEGFR3 (Flt-4) | 13 | Receptor Tyrosine Kinase |
| FGFR1 | 69 | Receptor Tyrosine Kinase |
| FGFR2 | 37 | Receptor Tyrosine Kinase |
| FGFR3 | 108 | Receptor Tyrosine Kinase |
| PDGFRα | 59 | Receptor Tyrosine Kinase |
| PDGFRβ | 65 | Receptor Tyrosine Kinase |
| FLT3 | 26 | Receptor Tyrosine Kinase |
| Src | 156 | Non-receptor Tyrosine Kinase |
| Lck | 206 | Non-receptor Tyrosine Kinase |
| Lyn | 195 | Non-receptor Tyrosine Kinase |
Table 1: In vitro kinase inhibition profile of Nintedanib (BIBF 1120). Data sourced from publicly available research.
Experimental Protocols for Kinase Cross-Reactivity Studies
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental methodologies. The following protocols are representative of the techniques commonly employed in the field.
Biochemical Kinase Assays (Enzymatic Assays)
These assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor. A common method is the radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Protocol: Radiometric Kinase Assay
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a specific substrate (peptide or protein), and necessary cofactors (e.g., MgCl2, MnCl2).
-
Inhibitor Addition: The test inhibitor, in this case, a this compound-based compound or a comparator like Nintedanib, is added at varying concentrations. A control with no inhibitor is included.
-
Reaction Initiation: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose paper or membrane, which binds the phosphorylated substrate, followed by washing to remove unbound ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Assays
These assays assess the inhibitor's effect within a cellular context, providing insights into its ability to engage its target and modulate downstream signaling pathways.
Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: A relevant cell line is cultured and then treated with the kinase inhibitor at various concentrations for a specified time.
-
Cell Lysis: The cells are washed and then lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target kinase's substrate. A second primary antibody against the total (phosphorylated and unphosphorylated) substrate is used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Imaging and Analysis: The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified. The level of phosphorylated substrate is normalized to the total substrate to determine the extent of inhibition.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams have been generated using the DOT language.
A Comparative Guide to New FtsZ Inhibitors and 2,6-Difluorobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The global rise of antibiotic resistance necessitates the exploration of novel antibacterial targets. The bacterial cell division protein FtsZ, a prokaryotic homolog of tubulin, has emerged as a promising target due to its essential role in cytokinesis and its high conservation across bacterial species.[1] This guide provides a detailed comparison of the performance of new classes of FtsZ inhibitors against the well-established 2,6-difluorobenzamide derivatives, supported by experimental data.
Introduction to FtsZ Inhibition
FtsZ is a GTP-dependent protein that polymerizes to form the Z-ring at the future division site.[2][3] This ring acts as a scaffold, recruiting other proteins to form the divisome, the machinery responsible for septal wall synthesis and cell division.[3] Inhibition of FtsZ's polymerization dynamics or its GTPase activity disrupts Z-ring formation, leading to filamentation of rod-shaped bacteria or enlargement of spherical bacteria, and ultimately, cell death.[4] The two primary druggable pockets on FtsZ are the GTP-binding site and an allosteric site in the interdomain cleft.[5] The 2,6-difluorobenzamide derivatives, such as the seminal compound PC190723, are known allosteric inhibitors that stabilize the FtsZ polymer, leading to a non-functional Z-ring.[6]
FtsZ-Mediated Cell Division Pathway
The process of bacterial cell division is initiated by the localization of FtsZ monomers to the mid-cell, where they polymerize in a GTP-dependent manner to form the Z-ring. This structure is anchored to the cell membrane and serves as a platform for the sequential recruitment of other divisome proteins, which are responsible for synthesizing the new cell septum.
Performance Benchmark: Quantitative Data
The following tables summarize the in vitro activity, target engagement, and cytotoxicity of representative FtsZ inhibitors.
Table 1: In Vitro Antibacterial Activity (MIC)
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Data is presented in µg/mL.
| Compound Class | Compound | S. aureus (MSSA) | S. aureus (MRSA) | B. subtilis | Reference |
| 2,6-Difluorobenzamide | PC190723 | ~1 | 1 - 2 | 1 | [4] |
| TXA707 | ~1 | 1 | N/A | [4] | |
| Compound 1 | 0.12 (avg) | 0.12 (avg) | N/A | [7][8] | |
| TXH9179 | 4x more potent than TXA707 | 4x more potent than TXA707 | N/A | [9] | |
| Berberine Analog | Compound 2 | 2-4 | 2-4 | N/A | [2][10] |
| Rhodanine Derivative | CCR-11 | N/A | N/A | 3 (µM) | [11] |
N/A: Data not available in the cited sources.
Table 2: FtsZ Target Engagement & Cytotoxicity
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. CC50 is the concentration that causes 50% cytotoxicity to mammalian cells. A higher CC50/MIC ratio indicates greater selectivity for the bacterial target.
| Compound Class | Compound | FtsZ GTPase IC50 | FtsZ Polymerization IC50 | Cytotoxicity (CC50 or IC50) | Cell Line | Selectivity Index (Approx.) | Reference |
| 2,6-Difluorobenzamide | PC190723 | 0.15 µM | Stimulates | >64x MIC | Vero | >64 | [4][12] |
| TXA709 (Prodrug) | N/A | Stimulates | >233 µM | HeLa, MDCK | >100 | [4] | |
| TXH9179 | N/A | N/A | Non-toxic at 10x MIC | Mammalian | >10 | [9] | |
| Berberine Analog | Berberine | ~272 µM | Inhibits | 18 µM | HeLa | Low | [5][13] |
| 9-phenoxyalkyl derivative | 37.8 - 63.7 µM | Inhibits | N/A | N/A | N/A | [5] | |
| Rhodanine Derivative | CCR-11 | Inhibits | Inhibits | 18.1 µM | HeLa | ~15x | [11] |
Note: Benzamide derivatives often stimulate FtsZ polymerization, leading to non-functional polymers, thus an inhibitory IC50 is not a relevant measure.
In Vivo Efficacy
PC190723 demonstrated initial in vivo efficacy in a murine systemic infection model with an ED50 of 10.2 mg/kg (IV).[7] However, its poor pharmaceutical properties limited further development.[12] Advanced derivatives and prodrugs have shown significant improvements:
-
Compound 1 (Benzamide): Showed efficacy in both systemic and thigh infection mouse models with an oral bioavailability of 82%.[8]
-
TXA709 (Prodrug of TXA707): Is both orally and intravenously efficacious in mouse models of MSSA and MRSA infection.[4]
-
TXH1033 (Prodrug of TXH9179): Exhibited enhanced in vivo efficacy relative to TXA709 in a mouse model of systemic MRSA infection via both IV and oral administration.[9]
In vivo efficacy data for newer classes like rhodanine and berberine derivatives are less mature, representing a key area for future research.[1]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of inhibitor performance.
FtsZ Polymerization Assay (90° Light Scattering)
This assay monitors the assembly of FtsZ protofilaments in real-time by measuring the increase in scattered light as polymers form.
Protocol Details:
-
Reagents:
-
Polymerization Buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl2, pH 6.5).
-
Purified FtsZ protein (final concentration 5-12 µM).
-
GTP stock solution (e.g., 10 mM).
-
Inhibitor stock solution in 100% DMSO.
-
-
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing polymerization buffer and FtsZ.
-
Add the test inhibitor or a vehicle control (DMSO). Ensure the final DMSO concentration is consistent and low (e.g., ≤1%).
-
Incubate the mixture to allow for inhibitor binding (e.g., 10 minutes at 30°C).
-
Place the cuvette in a fluorometer and record a stable baseline signal at 90° with excitation and emission wavelengths set to 350 nm.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin recording the light scattering signal every 15-30 seconds for 15-30 minutes.
-
-
Analysis: The rate and extent of polymerization in the presence of an inhibitor are compared to the control to determine its effect on FtsZ assembly.[7]
FtsZ GTPase Activity Assay (Malachite Green)
This colorimetric assay measures the rate of GTP hydrolysis by quantifying the release of inorganic phosphate (Pi), a product of the reaction.
Protocol Details:
-
Reagents:
-
Assay Buffer (e.g., 50 mM HEPES pH 7.2, 50 mM KCl, 5 mM MgCl2).
-
Purified FtsZ protein (e.g., final concentration 2-5 µM).
-
GTP stock solution (e.g., 10 mM).
-
Inhibitor stock solution in 100% DMSO.
-
Malachite Green Reagent (acidic solution of malachite green and ammonium molybdate).
-
Phosphate standards for calibration curve.
-
-
Procedure:
-
Set up reactions in a 96-well plate. Each well contains assay buffer, FtsZ, and either the test inhibitor at various concentrations or a vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes to allow inhibitor-protein interaction.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
At specific time points (e.g., 0, 5, 10, 15, 20 minutes), stop the reaction in designated wells by adding the Malachite Green Reagent.
-
After a color development period (e.g., 15 minutes), measure the absorbance at ~630 nm using a microplate reader.
-
-
Analysis:
-
Generate a standard curve using the phosphate standards.
-
Convert absorbance readings to the concentration of Pi released.
-
Calculate the rate of GTP hydrolysis (µM Pi/min).
-
Plot the hydrolysis rate against inhibitor concentration to determine the IC50 value.[14]
-
Conclusion
The 2,6-difluorobenzamide derivatives remain the benchmark for FtsZ inhibitors, with advanced analogues and prodrugs demonstrating high potency, good selectivity, and promising in vivo efficacy against critical pathogens like MRSA.[7][9] Newer chemical scaffolds, such as rhodanine and berberine derivatives, have shown promise in inhibiting FtsZ through different mechanisms (e.g., inhibiting polymerization rather than over-stabilizing it).[10][11] However, these newer classes often exhibit lower potency and/or higher cytotoxicity compared to the optimized benzamides.[11][13]
For drug development professionals, the key challenge remains to improve the drug-like properties, selectivity, and in vivo efficacy of these novel scaffolds to match or exceed the high bar set by the 2,6-difluorobenzamide class. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of next-generation FtsZ inhibitors.
References
- 1. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design of berberine-based FtsZ inhibitors with broad-spectrum antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rhodanine derivative CCR-11 inhibits bacterial proliferation by inhibiting the assembly and GTPase activity of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Docking Analysis of 2,6-Difluorobenzamide Analogs as FtsZ Inhibitors
A deep dive into the molecular interactions and binding affinities of 2,6-difluorobenzamide analogs targeting the bacterial cell division protein FtsZ, providing a comparative analysis of their potential as antimicrobial agents.
This guide offers researchers, scientists, and drug development professionals a comparative overview of 2,6-difluorobenzamide analogs investigated through molecular docking studies. The focus is on their interaction with the Filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division and a promising target for novel antibiotics. This document summarizes quantitative binding data, details experimental methodologies, and visualizes key processes to facilitate a clear understanding of the structure-activity relationships of these compounds.
Data Presentation: A Comparative Look at Binding Interactions
Table 1: Molecular Docking and Biological Activity Data for Selected Benzamide Analogs against S. aureus FtsZ
| Compound Name/ID | Modification from 2,6-difluorobenzamide | Docking Score (kcal/mol) | Binding Affinity (KD, µM) | Key Interacting Residues | Minimum Inhibitory Concentration (MIC, µg/mL) against S. aureus | Reference |
| 2,6-difluoro-3-methoxybenzamide (DFMBA) | 3-methoxy group | Not explicitly stated, but noted as favorable | Not explicitly stated | Val203, Val297, Asn263, Val207, Leu209 | Not specified for this analog alone | [1][2] |
| 3-methoxybenzamide (3-MBA) | 3-methoxy group, no fluorine | Less favorable than DFMBA | Not explicitly stated | - | Higher than DFMBA | [1][2] |
| PC190723 | A complex heterocyclic moiety at the 3-position | Not explicitly stated, but serves as a reference binder | - | Interacts with the allosteric site | - | [3] |
| 3-chloroalkoxy derivative (Compound 7) | 3-chloroalkoxy side chain | Not explicitly stated | Not explicitly stated | - | <10 | [4] |
| 3-bromoalkoxy derivative (Compound 12) | 3-bromoalkoxy side chain | Not explicitly stated | Not explicitly stated | - | <10 | [4] |
| 3-alkyloxy derivative (Compound 17) | 3-alkyloxy side chain | Not explicitly stated | Not explicitly stated | - | <10 | [4] |
Note: The lack of standardized reporting of docking scores across different studies makes a direct numerical comparison challenging. The qualitative descriptions and MIC values provide an indirect measure of efficacy.
Experimental Protocols: A Methodological Overview
The following section outlines a generalized experimental protocol for the molecular docking of 2,6-difluorobenzamide analogs against FtsZ, based on methodologies reported in the cited literature.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The crystal structure of the target protein, Staphylococcus aureus FtsZ, is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs include 4DXD, 6RVQ, and 3VO8.[1][2][5]
-
Protein Preparation: The retrieved protein structure is prepared for docking. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and protonation states for amino acid residues.
-
Minimizing the energy of the protein structure to relieve any steric clashes. This is often done using force fields like CHARMm or OPLS.
-
-
Ligand Preparation: The 3D structures of the 2,6-difluorobenzamide analogs are generated.
-
The structures are sketched using chemical drawing software (e.g., ChemDraw) and converted to a 3D format.
-
Energy minimization of the ligand structures is performed using a suitable force field, such as MMFF94, to obtain their lowest energy conformation.[6]
-
Molecular Docking Simulation
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Glide (Schrödinger), and DOCK.[6][7]
-
Grid Generation: A grid box is defined around the binding site of the FtsZ protein. For FtsZ, the allosteric binding site located in a cleft between the N-terminal and C-terminal domains is often the target. The size and center of the grid are set to encompass the entire binding pocket.
-
Docking Execution: The prepared ligands are docked into the defined grid box of the receptor protein. The docking algorithm explores various possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The docking poses are evaluated using a scoring function that predicts the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein residues. Visualization software like PyMOL or Discovery Studio is used for this analysis.[6]
Validation of Docking Protocol
To ensure the reliability of the docking protocol, it is often validated by redocking a co-crystallized ligand into its known binding site. A successful validation is typically indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose.[8]
Visualizations: Workflows and Mechanisms
To better illustrate the processes involved in the comparative docking studies of 2,6-difluorobenzamide analogs, the following diagrams have been generated using the Graphviz DOT language.
Caption: A flowchart illustrating the typical experimental workflow for molecular docking studies.
Caption: The inhibitory mechanism of 2,6-difluorobenzamide analogs on FtsZ polymerization and cell division.
References
- 1. 4DXD: Staphylococcal Aureus FtsZ in complex with 723 [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 8. scispace.com [scispace.com]
Evaluating the Off-Target Effects of Novel Small Molecules: A Comparative Guide for 2,6-Difluoro-3-methoxybenzylamine
In the landscape of drug discovery and development, the precise characterization of a small molecule's interaction with biological systems is paramount. While on-target efficacy is the primary goal, understanding off-target effects is equally critical for predicting potential toxicity, identifying secondary therapeutic applications, and ensuring overall safety. This guide provides a comparative framework for evaluating the off-target profile of a novel compound, using the hypothetical test article 2,6-Difluoro-3-methoxybenzylamine as an example. We will explore key experimental methodologies, present illustrative data, and detail the protocols necessary for a comprehensive assessment.
Broad Panel Screening for Off-Target Liabilities
The initial step in characterizing a new chemical entity involves screening against large panels of known biological targets. This provides a broad overview of potential off-target interactions. Two of the most informative and widely adopted screening platforms are kinase profiling and receptor binding assays.
Kinase Profiling
Given that kinases are a large family of enzymes implicated in a vast array of cellular processes, they represent a major class of potential off-target liabilities. Kinase profiling assays measure the ability of a compound to inhibit the activity of a large number of kinases.
Data Presentation: Comparative Kinase Inhibition
The following table illustrates hypothetical results from a kinase profiling screen for this compound compared to a well-characterized multi-kinase inhibitor, Sunitinib. The data is presented as percent inhibition at a fixed concentration (e.g., 10 µM).
| Kinase Target | This compound (% Inhibition @ 10 µM) | Sunitinib (% Inhibition @ 10 µM) |
| VEGFR2 | 5% | 95% |
| PDGFRβ | 8% | 92% |
| c-Kit | 3% | 88% |
| FLT3 | 12% | 85% |
| SRC | 65% | 45% |
| LCK | 72% | 30% |
| ABL1 | 9% | 78% |
This is example data and does not reflect the actual performance of this compound.
Experimental Protocol: Radiometric Kinase Assay (e.g., KinaseProfiler™)
-
Reaction Setup: A reaction mixture is prepared containing a specific kinase, a substrate peptide (often a generic or specific substrate), and ATP (radiolabeled with ³³P).
-
Compound Addition: The test compound (e.g., this compound) is added to the reaction mixture at a defined concentration. A control reaction without the inhibitor is run in parallel.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for kinase activity.
-
Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Washing: Unincorporated [³³P]ATP is washed away from the filter.
-
Detection: The amount of radioactivity remaining on the filter, which corresponds to the degree of substrate phosphorylation, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control.
Workflow Diagram: Kinase Profiling
Safety Operating Guide
Proper Disposal of 2,6-Difluoro-3-methoxybenzylamine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,6-Difluoro-3-methoxybenzylamine (CAS Number: 886498-50-6), a fluorinated organic compound. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure laboratory safety and environmental compliance.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on information for the closely related isomer, 2,4-Difluoro-3-methoxybenzylamine, and general protocols for the disposal of halogenated organic compounds. As such, these procedures should be considered a baseline and must be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor.
I. Hazard Profile and Safety Precautions
Based on data for similar compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation.[2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | To minimize inhalation exposure.[3] |
II. Step-by-Step Disposal Procedure
The proper disposal of this compound is critical and must be handled as a halogenated organic waste stream.
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound.
-
This includes pure unused product, reaction residues, contaminated solvents, and any contaminated disposable labware (e.g., pipette tips, vials).
-
Crucially, do not mix halogenated organic waste with non-halogenated waste streams.[4][5] Mixing can complicate the disposal process and increase costs.[5]
-
-
Waste Container Selection and Labeling:
-
Use only UN-approved, leak-proof containers with screw-top caps that are designated for halogenated organic waste.[5] The container must be compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste".[6][7]
-
The label must also include the full chemical name: "this compound" and its CAS number: "886498-50-6". Do not use abbreviations.[6]
-
Maintain a log of the contents, including the approximate volume or mass of the waste added.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
Keep the container away from incompatible materials such as strong oxidizers and acids.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with the complete information about the waste stream as detailed on your label and log.
-
Waste of this nature is typically disposed of via high-temperature incineration at a permitted hazardous waste facility.[8]
-
Spill Management:
In the event of a spill, adhere to the following protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[9] For solid spills, carefully sweep up the material to avoid creating dust.[2]
-
Collection: Place all contaminated absorbent material and any contaminated personal protective equipment into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
III. Visual Guidance: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
This comprehensive guide is intended to foster a culture of safety and environmental responsibility within the research community. By following these procedures, you contribute to the protection of yourself, your colleagues, and the environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. canbipharm.com [canbipharm.com]
- 4. bucknell.edu [bucknell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. p2infohouse.org [p2infohouse.org]
- 9. fishersci.ie [fishersci.ie]
Comprehensive Safety and Handling Guide for 2,6-Difluoro-3-methoxybenzylamine
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2,6-Difluoro-3-methoxybenzylamine in a laboratory setting. The information is compiled from safety data sheets of structurally similar compounds and general best practices for handling aromatic amines and fluorinated organic compounds, ensuring a high standard of safety for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
-
Skin Corrosion/Irritation: May cause skin irritation or burns upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Harmful if Swallowed: Ingestion may be harmful.[2]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation of vapors or dust.[4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection.[4][5] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[4][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for safety.
Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures.[6]
-
Emergency Equipment: Verify the accessibility and functionality of safety showers, eyewash stations, and fire extinguishers.[4]
-
PPE: Don all required personal protective equipment before entering the designated handling area.[4]
Handling:
-
Weighing and Transfer: Conduct all weighing and transferring of the compound within a certified chemical fume hood to control exposure.[4]
-
Solution Preparation: When dissolving, slowly add the solid to the solvent to prevent splashing.[4]
-
Reactions: Set up reactions in the fume hood, ensuring all joints are properly sealed.
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[7][8]
Cleanup:
-
Decontamination: Decontaminate all surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate container for halogenated organic waste.[4]
-
Solid Waste: Dispose of contaminated materials such as gloves, pipette tips, and weighing paper in a designated hazardous solid waste container.[4][5]
Disposal Methods:
-
Incineration: High-temperature incineration is a potential method for the complete destruction of fluorinated compounds.[9] However, this must be performed in a licensed facility equipped to handle such waste to prevent the release of harmful byproducts.[9]
-
Hazardous Waste Landfill: If incineration is not available, disposal in a designated hazardous waste landfill is an option.[9] These landfills have controls to prevent environmental contamination.[9]
-
Professional Disposal Service: All chemical waste should be disposed of through the institution's environmental health and safety office or a licensed hazardous waste disposal company.[5]
Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the full chemical name, concentration, and associated hazard symbols.[4][5]
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[4]
Visual Workflow Diagrams
To further clarify the procedural steps, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. fishersci.ie [fishersci.ie]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. canbipharm.com [canbipharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
